Canrenone-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H28O3 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-2,2,3',3'-tetradeuterio-10,13-dimethylspiro[1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1/i5D2,8D2 |
InChI Key |
UJVLDDZCTMKXJK-WNDHVDQASA-N |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=CC2=CC1=O)CC[C@@]45CC(C(=O)O5)([2H])[2H])C)C)[2H] |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C |
Origin of Product |
United States |
Foundational & Exploratory
Canrenone-d4: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Canrenone-d4 is the deuterated analog of Canrenone, a pharmacologically active steroid and the primary active metabolite of the potassium-sparing diuretic, Spironolactone. Its primary application in research and drug development is as an internal standard for the quantitative analysis of Canrenone in biological matrices using mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS). The incorporation of four deuterium atoms provides a distinct mass shift from the endogenous analyte, enabling precise and accurate quantification while maintaining nearly identical chemical and chromatographic properties. This guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthesis pathway, its role in the broader metabolic context of Spironolactone, and detailed experimental protocols for its use in bioanalytical assays.
Introduction
Canrenone is a steroidal antimineralocorticoid that functions as a competitive antagonist to aldosterone, a key hormone in the regulation of blood pressure and electrolyte balance.[1] It is the principal active metabolite of Spironolactone, a widely prescribed diuretic.[2][3] Given the therapeutic importance of Spironolactone and the biological activity of Canrenone, accurate quantification of Canrenone in plasma and other biological fluids is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.[4]
Isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. This compound, with its four deuterium atoms, serves this purpose by co-eluting with the unlabeled Canrenone during chromatographic separation, thus accounting for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.[5] This leads to highly reliable and reproducible quantification.
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier technical data sheets.
| Property | Value | Reference(s) |
| Chemical Name | (17α)-17-Hydroxy-3-oxo-pregna-4,6-diene-21-carboxylic acid-2,2,21,21-d4 γ-lactone | |
| Alternate Names | Aldadiene-d4; Spironolactone EP Impurity F-d4 | |
| Molecular Formula | C₂₂H₂₄D₄O₃ | |
| Molecular Weight | 344.48 g/mol | |
| Appearance | Beige Crystalline Solid | |
| Purity | Typically ≥95% (by ¹H-NMR) | |
| Isotopic Enrichment | Typically ≥98 atom % D | |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate | |
| Storage Conditions | Store at 0 to -20 °C |
Synthesis Pathway
A potential logical workflow for the synthesis of this compound is presented below.
Caption: Conceptual workflow for the synthesis of this compound.
Note: This represents a generalized and plausible approach. The actual synthesis may involve different protecting group strategies and reaction conditions to achieve the desired isotopic labeling with high fidelity.
Metabolic Pathway and Mechanism of Action
This compound, being chemically analogous to Canrenone, follows the same biological pathways. Canrenone is the major active metabolite of Spironolactone. The metabolic conversion primarily involves the removal of the thioacetyl group from Spironolactone.
Caption: Metabolic conversion of Spironolactone to Canrenone.
Canrenone exerts its therapeutic effect by acting as a competitive antagonist at the mineralocorticoid receptor (MR). In target tissues like the kidneys, aldosterone binds to the MR, leading to the transcription of genes that increase sodium and water retention, and potassium excretion. Canrenone, by blocking this binding, prevents these downstream effects, resulting in a diuretic and antihypertensive effect.
Caption: Signaling pathway of Aldosterone and its antagonism by Canrenone.
Experimental Protocols
The primary application of this compound is as an internal standard in LC-MS/MS methods for the quantification of Canrenone. Below is a representative protocol adapted from published methods for Canrenone analysis.
Sample Preparation (Protein Precipitation)
-
Spike Internal Standard: To 100 µL of plasma sample, add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to achieve a final concentration of 100 ng/mL.
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | 40% B to 90% B over 5 minutes, hold at 90% B for 1 minute, return to 40% B and equilibrate for 2 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Dry Temperature | 225 °C |
| Nebulizer Pressure | 60 psi |
| Dry Gas Flow | 12 L/min (Nitrogen) |
Mass Spectrometry Transitions (MRM)
The following table provides the expected precursor and product ions for Canrenone and this compound. The transitions for this compound are inferred from the non-deuterated compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Canrenone | 341.2 | 107.1 | 91.1 |
| This compound | 345.2 | 107.1 (or 109.1, to be optimized) | 91.1 (or 93.1, to be optimized) |
Note: The product ions for this compound should be empirically determined during method development, as the fragmentation pattern may vary slightly from the non-deuterated analog depending on the location of the deuterium atoms.
Data Analysis and Interpretation
The concentration of Canrenone in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this ratio to a calibration curve. The calibration curve is constructed by analyzing a series of standards with known concentrations of Canrenone and a constant concentration of this compound.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Canrenone in biological samples. Its use as an internal standard in LC-MS/MS assays mitigates the variability inherent in sample processing and analysis, thereby ensuring high-quality data for pharmacokinetic and other drug development studies. This guide provides the foundational knowledge and a practical framework for the effective implementation of this compound in a research setting.
References
- 1. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Spironolactone metabolite concentrations in decompensated heart failure: Insights from the ATHENA-HF trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Simultaneous Identification and Quantification of Canrenone and 11-α-Hydroxy-Canrenone by LC-MS and HPLC-UVD - PMC [pmc.ncbi.nlm.nih.gov]
Canrenone-d4 CAS number
An In-Depth Technical Guide to Canrenone-d4 for Researchers and Drug Development Professionals
Overview
This compound is the deuterated form of Canrenone, a steroid and the primary active metabolite of the potassium-sparing diuretic, spironolactone.[1][2] Canrenone itself is a potent antagonist of the mineralocorticoid receptor (MR), making it a subject of significant interest in cardiovascular and renal research.[3][4] Due to their nearly identical physicochemical properties to their non-labeled counterparts, deuterium-labeled compounds like this compound are considered the gold standard for use as internal standards in quantitative mass spectrometry-based bioanalytical assays.[5] This guide provides detailed technical information on this compound, its properties, and its application in experimental settings.
Chemical Abstract Service (CAS) Number
A specific CAS number for this compound is not consistently available or assigned. Suppliers often list the CAS number as "NA" (Not Available) and provide the CAS number of the non-deuterated parent compound, 976-71-6 , for reference. For specific isotopologues, such as Canrenone-2,2,21,21-d4, a unique CAS number is also typically not provided. Researchers should refer to the supplier's certificate of analysis for specific lot identification.
Quantitative Data
The following tables summarize the key quantitative properties of this compound and its non-deuterated analog, Canrenone.
Table 1: Physicochemical Properties
| Property | This compound | Canrenone |
|---|---|---|
| Molecular Formula | C₂₂H₂₄D₄O₃ | C₂₂H₂₈O₃ |
| Molecular Weight | ~344.49 g/mol | ~340.46 g/mol |
| Appearance | Beige Crystalline Solid | Solid Powder |
| Purity (Typical) | Chemical Purity: ≥95% | ≥97% to ≥98% |
| Isotopic Enrichment | ≥98 atom % D | N/A |
| Solubility | Soluble in DMSO, Methanol (MeOH), Dichloromethane (DCM), Ethyl Acetate (EtOAc) | Soluble in DMSO |
Table 2: Example Analytical Method Performance for Canrenone Quantification (Note: These values are representative of methods for the non-deuterated analyte, for which this compound would serve as an internal standard.)
| Parameter | Value Range |
|---|---|
| Linearity Range | 2 - 300 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Limit of Detection (LOD) | 5 ng/mL |
| Analyte Recovery | ~106% |
| Within- and Between-Batch Precision (RSD%) | < 10% |
Spironolactone Metabolism and Canrenone Signaling Pathway
Spironolactone is a prodrug that is extensively metabolized in the liver. The primary pathway involves the removal of the thioacetyl group to form canrenone, which is a major active metabolite responsible for the drug's diuretic and anti-mineralocorticoid effects. Canrenone functions by competitively binding to the mineralocorticoid receptor (MR), thereby inhibiting the actions of aldosterone. This antagonism prevents the receptor's translocation to the nucleus and the subsequent transcription of genes involved in sodium and water retention.
Experimental Protocol: Quantification of Canrenone in Plasma
The following is a representative protocol for the quantitative analysis of canrenone in human plasma using this compound as an internal standard (IS) via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Stock and Working Solutions
-
Canrenone Stock Solution (1 mg/mL): Accurately weigh and dissolve Canrenone reference standard in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Calibration Standards: Prepare serial dilutions of the Canrenone stock solution with a 50:50 methanol:water mixture to create calibration standards ranging from 2 ng/mL to 300 ng/mL.
-
IS Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma samples, calibration standards, or quality control (QC) samples into 1.5 mL microcentrifuge tubes.
-
Add 25 µL of the IS working solution (50 ng/mL this compound) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
UPLC-MS/MS Conditions
-
UPLC System: Waters Acquity UPLC or equivalent.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient starting from ~60% A, ramping to 95% B, followed by re-equilibration.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Canrenone: Precursor Ion (m/z) 341.4 → Product Ion (m/z) 107.1 (Quantifier).
-
This compound: Precursor Ion (m/z) 345.5 → Product Ion (m/z) 107.1 or another suitable fragment.
-
-
Data Analysis: The concentration of canrenone in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.
Bioanalytical Workflow Using this compound
The use of a stable isotope-labeled internal standard like this compound is critical for correcting variability throughout the bioanalytical workflow. Adding the IS at the beginning of the sample preparation process ensures that any analyte loss during extraction, volume transfer errors, or variations in instrument response are accounted for, leading to highly accurate and precise quantification.
References
- 1. Hepatic metabolism of spironolactone. Production of 3-hydroxy-thiomethyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Canrenone--the principal active metabolite of spironolactone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
An In-depth Technical Guide to the Physical Properties of Canrenone-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canrenone-d4 is the deuterated form of Canrenone, a pharmacologically active metabolite of spironolactone.[1] Like its non-deuterated counterpart, this compound functions as a competitive antagonist of the mineralocorticoid receptor (MR), playing a crucial role in the management of conditions such as primary hyperaldosteronism and hypertension. Its isotopic labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for quantitative analysis by mass spectrometry. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with its biological mechanism of action and relevant experimental protocols.
Core Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some properties are specific to the deuterated form, others are extrapolated from data on the non-deuterated Canrenone due to the limited availability of specific experimental data for the deuterated analog.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₄D₄O₃ | [2] |
| Molecular Weight | 344.49 g/mol | [2] |
| Appearance | Pale Yellow Solid or Beige Crystalline Solid | |
| Melting Point | 158-160 °C (for non-deuterated Canrenone) | [3][4] |
| Boiling Point | 541.1 °C at 760 mmHg (for non-deuterated Canrenone) | |
| Solubility | Soluble in DMSO, Methanol (MeOH), Dichloromethane (DCM), and Ethyl Acetate (EtOAc). Water solubility is low (0.0042 mg/mL for non-deuterated Canrenone). | |
| Storage Temperature | 0 to -20 °C | |
| Isotopic Enrichment | ≥98 atom % D |
Mechanism of Action: Mineralocorticoid Receptor Antagonism
Canrenone exerts its therapeutic effects by acting as a competitive antagonist at the mineralocorticoid receptor. This mechanism is central to its function as a potassium-sparing diuretic. The signaling pathway is depicted in the diagram below.
Experimental Protocols
General Synthesis Approach for this compound
Analytical Methodology: Quantification by LC-MS/MS
This compound is frequently used as an internal standard for the quantification of Canrenone in biological matrices. The following is a representative protocol for the analysis of Canrenone, which would be applicable for methods utilizing this compound.
1. Sample Preparation (Plasma)
-
To a 100 µL aliquot of plasma, add an appropriate amount of this compound solution (as an internal standard).
-
Perform a protein precipitation step by adding a water-miscible organic solvent such as acetonitrile or methanol.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for both Canrenone and this compound are monitored.
-
Canrenone Transition: m/z 341.2 → [fragment ion]
-
This compound Transition: m/z 345.2 → [corresponding fragment ion]
-
-
Data Analysis: The peak area ratio of Canrenone to this compound is used to construct a calibration curve and quantify the concentration of Canrenone in the unknown samples.
The workflow for a typical bioanalytical method using this compound as an internal standard is illustrated below.
Conclusion
This compound is a critical tool for researchers and drug development professionals working with aldosterone antagonists. Its well-defined physical properties and predictable behavior as an internal standard make it indispensable for accurate bioanalytical studies. While a detailed synthesis protocol for the deuterated form is not widely published, its preparation can be inferred from established methods for Canrenone. The information provided in this guide serves as a comprehensive resource for the effective utilization of this compound in a research and development setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CN104327150B - A kind of synthetic method of spironolactone intermediate canrenone - Google Patents [patents.google.com]
- 3. Synthesis of canrenone and related steroids labelled with tritium, carbon-14, and sulfur-35 (Journal Article) | ETDEWEB [osti.gov]
- 4. CN105037475A - Preparation method for canrenone - Google Patents [patents.google.com]
Canrenone-d4 vs. Canrenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of Canrenone and its deuterated analog, Canrenone-d4. Canrenone is an active metabolite of the potassium-sparing diuretic spironolactone and a potent aldosterone antagonist.[1][2][3] this compound, a stable isotope-labeled version of Canrenone, serves as an invaluable tool in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, where it is used as an internal standard to ensure accuracy and precision. This document delves into their physicochemical properties, outlines detailed experimental protocols for synthesis and analysis, and illustrates the underlying biochemical pathways and analytical workflows.
Physicochemical Properties
A comparative summary of the key physicochemical properties of Canrenone and this compound is presented below. The inclusion of deuterium in this compound results in a slightly higher molecular weight but does not significantly alter its other chemical properties, making it an ideal internal standard.
| Property | Canrenone | This compound |
| Molecular Formula | C₂₂H₂₈O₃[1][4] | C₂₂H₂₄D₄O₃ |
| Molecular Weight | 340.46 g/mol | ~344.49 g/mol |
| CAS Number | 976-71-6 | Not available |
| Appearance | White to beige crystalline powder | Beige Crystalline Solid |
| Melting Point | 158-160 °C | Not available |
| Boiling Point | 541.1 °C at 760 mmHg | Not available |
| LogP | 2.68 | Not available |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate | Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate |
Mechanism of Action: Aldosterone Antagonism
Canrenone exerts its therapeutic effects by acting as a competitive antagonist of the mineralocorticoid receptor (MR). Aldosterone, a mineralocorticoid hormone, binds to the MR in epithelial tissues, such as the kidney, leading to the reabsorption of sodium and water and the excretion of potassium. This process contributes to the regulation of blood pressure and electrolyte balance. In pathological conditions like hyperaldosteronism, excessive aldosterone activity can lead to hypertension, hypokalemia, and cardiovascular damage.
Canrenone, by blocking the MR, prevents the binding of aldosterone and the subsequent downstream signaling cascade. This results in increased sodium and water excretion and potassium retention, thus exerting a diuretic and antihypertensive effect.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through methods analogous to those used for other isotopically labeled steroids. A common strategy involves introducing deuterium atoms at positions that are not readily exchangeable under physiological or analytical conditions. A plausible synthetic route starting from a suitable steroid precursor is outlined below. This protocol is a conceptual adaptation based on general methods for steroid modification and deuteration.
Reaction Scheme:
A potential precursor for the synthesis of this compound is a 17α-(3-hydroxyprop-1-yn-1-yl) testosterone derivative. The deuteration can be achieved by reduction of the alkyne with deuterium gas, followed by oxidation and cyclization.
Materials and Reagents:
-
17α-(3-hydroxyprop-1-yn-1-yl)-androst-4-en-17β-ol-3-one
-
Deuterium gas (D₂)
-
Lindlar's catalyst
-
Manganese dioxide (MnO₂)
-
Palladium on carbon (Pd/C)
-
Solvents: Ethyl acetate, Dichloromethane, Methanol
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Selective Deuteration of the Alkyne: The starting material is dissolved in ethyl acetate, and Lindlar's catalyst is added. The reaction mixture is then subjected to an atmosphere of deuterium gas. The reaction proceeds until the stoichiometric amount of D₂ is consumed, yielding the deuterated cis-alkene.
-
Oxidation of the Allylic Alcohol: The deuterated alkene is then dissolved in dichloromethane, and activated manganese dioxide is added. The mixture is stirred at room temperature until the oxidation of the allylic alcohol to the corresponding α,β-unsaturated aldehyde is complete.
-
Cyclization and Lactonization: The resulting intermediate is then subjected to conditions that promote cyclization and lactone formation. This can be achieved by further oxidation and rearrangement, potentially using a palladium catalyst in the presence of a suitable oxidant.
-
Purification: The final product, this compound, is purified using column chromatography on silica gel, followed by recrystallization to obtain a high-purity compound.
Characterization:
The successful synthesis and isotopic enrichment of this compound should be confirmed by:
-
Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of four deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the absence of signals at the deuterated positions, and ²H NMR will confirm the presence and location of the deuterium atoms.
Quantification of Canrenone in Human Plasma using this compound as an Internal Standard by LC-MS/MS
This protocol describes a validated method for the sensitive and specific quantification of Canrenone in human plasma using this compound as an internal standard (IS). The use of a stable isotope-labeled IS is the gold standard in quantitative bioanalysis as it corrects for variability during sample preparation and instrumental analysis.
Materials and Reagents:
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Canrenone certified reference standard
-
This compound certified reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Canrenone and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the Canrenone stock solution in methanol to create working solutions for the calibration curve.
-
Prepare a working solution of this compound in methanol at a suitable concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the this compound working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 30% B
-
3.6-5.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
MS/MS Detection (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Canrenone: m/z 341.2 → 107.1 (Quantifier), 341.2 → 91.1 (Qualifier)
-
This compound: m/z 345.2 → 107.1 (Quantifier), 345.2 → 91.1 (Qualifier)
-
-
-
-
Data Analysis:
-
Integrate the peak areas for the quantifier MRM transitions of Canrenone and this compound.
-
Calculate the peak area ratio (Canrenone/Canrenone-d4).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the Canrenone calibrators.
-
Determine the concentration of Canrenone in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Experimental Workflow for Quantitative Bioanalysis
The following diagram illustrates the typical workflow for the quantification of an analyte in a biological matrix using a stable isotope-labeled internal standard.
Logical Relationship: this compound as an Internal Standard
This diagram illustrates the logical basis for using this compound as an internal standard to ensure accurate quantification of Canrenone.
Conclusion
This compound is an essential tool for the accurate and precise quantification of Canrenone in complex biological matrices. Its chemical and physical properties closely mimic those of the unlabeled analyte, ensuring that it experiences similar variations during sample processing and analysis. The use of this compound as an internal standard in LC-MS/MS methods, as detailed in this guide, allows researchers and drug development professionals to obtain reliable pharmacokinetic and toxicokinetic data, which is crucial for the advancement of clinical and preclinical studies involving Canrenone and its prodrugs. The provided protocols and diagrams serve as a valuable resource for the implementation of robust and validated bioanalytical assays.
References
Canrenone-d4: A Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the essential components of a Certificate of Analysis (CoA) for Canrenone-d4. This compound is the deuterium-labeled version of Canrenone, an active metabolite of spironolactone, a potassium-sparing diuretic.[1] Due to its isotopic labeling, this compound is a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[2] This document outlines the critical data points, experimental protocols, and quality control measures that are fundamental to ensuring the identity, purity, and stability of this compound for research and development purposes.
Quantitative Data Summary
A Certificate of Analysis for this compound provides critical quantitative data that attests to the quality and purity of the compound. The following tables summarize the key analytical parameters typically presented.
Table 1: Identification and Chemical Properties
| Parameter | Specification |
| Compound Name | This compound |
| Molecular Formula | C₂₂H₂₄D₄O₃[3] |
| Molecular Weight | 344.49 g/mol [3] |
| CAS Number | Not available (for deuterated form) |
| Appearance | Beige Crystalline Solid[4] |
Table 2: Purity and Isotopic Enrichment
| Parameter | Method | Result |
| Chemical Purity | HPLC | ≥95% |
| Isotopic Enrichment | Mass Spectrometry / NMR | ≥98 atom % D |
| Residual Solvents | GC-MS | Conforms to specification |
| Elemental Analysis | Combustion Analysis | Conforms to theoretical values |
Experimental Protocols
The quantitative data presented in a CoA are derived from rigorous experimental testing. The following sections detail the methodologies for the key experiments performed to certify this compound.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of this compound by separating it from any non-deuterated or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically employed.
-
Column: A C18 reverse-phase column is commonly used for the separation of steroids like Canrenone.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is used to elute the compound.
-
Detection: The UV detector is set to a wavelength where Canrenone exhibits maximum absorbance, typically around 285 nm.
-
Procedure: A solution of this compound is injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The purity is calculated by integrating the peak area of this compound and comparing it to the total area of all observed peaks.
Mass Spectrometry (MS) for Isotopic Enrichment and Molecular Weight Confirmation
Mass spectrometry is a critical tool for confirming the molecular weight of this compound and determining its isotopic enrichment. High-resolution mass spectrometry (HR-MS) is often used for this purpose.
-
Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system, often a triple quadrupole or time-of-flight (TOF) analyzer, is used.
-
Ionization Source: Electrospray ionization (ESI) in positive mode is typically used to generate the protonated molecular ion [M+H]⁺.
-
Procedure: A solution of this compound is introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ions. For this compound, the expected protonated molecular ion would be around m/z 345.5. The isotopic distribution is analyzed to calculate the percentage of deuterium incorporation, which confirms the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Isotopic Purity
NMR spectroscopy provides detailed information about the molecular structure of this compound and can also be used to assess isotopic purity. Both ¹H NMR and ²H NMR can be employed.
-
Instrumentation: A high-field NMR spectrometer is used.
-
Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or Methanol-d₄, is used.
-
Procedure:
-
¹H NMR: The ¹H NMR spectrum is used to confirm the overall structure of the molecule. The absence or significant reduction of signals at the positions where deuterium atoms have been incorporated provides evidence of successful deuteration.
-
²H NMR: A ²H NMR spectrum can be acquired to directly observe the deuterium signals, confirming the location of the deuterium labels.
-
Quantitative NMR (qNMR): qNMR techniques can be used to determine the isotopic abundance with high precision.
-
Visualized Workflows and Pathways
To further elucidate the processes and mechanisms relevant to this compound, the following diagrams are provided.
Caption: General workflow for generating a Certificate of Analysis.
Canrenone's primary mechanism of action is as an antagonist of the mineralocorticoid receptor, which plays a key role in the renin-angiotensin-aldosterone system (RAAS).
Caption: Canrenone's mechanism of action as a mineralocorticoid receptor antagonist.
References
Canrenone-d4: A Comprehensive Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety, handling, and toxicological properties of Canrenone-d4. The information presented is synthesized from available safety data sheets and scientific literature to ensure a comprehensive resource for laboratory and research applications. While this compound is not classified as a dangerous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential.[1]
Chemical and Physical Properties
This compound is a deuterated form of Canrenone, a steroidal antimineralocorticoid.[2] The primary physical and chemical characteristics are summarized below. It is important to note that while some data is specific to the deuterated form, other parameters are derived from the non-deuterated parent compound, Canrenone, and are expected to be comparable.
| Property | Value | Source |
| Molecular Formula | C22H24D4O3 | [1][3] |
| Molecular Weight | 344.48 g/mol | [1] |
| Appearance | Beige or White to light-brown crystalline solid | |
| Purity | Min. 95% (¹H-NMR) | |
| Isotopic Enrichment | 98 atom % D | |
| Melting Point | 158-160 °C (Canrenone) | |
| Boiling Point | 541.1 °C at 760 mmHg (Canrenone) | |
| Flash Point | 237.6 °C (Canrenone) | |
| Density | 1.19 g/cm³ (Canrenone) | |
| Solubility | DMSO, MeOH, DCM, EtOAc | |
| Water Solubility | Does not mix well with water (Canrenone) |
Toxicological Information
Toxicological data for this compound is limited; therefore, the data for Canrenone is presented as a primary reference. The deuterated form is not expected to have significantly different toxicological properties.
| Endpoint | Result | Species | Source |
| Acute Oral Toxicity (LD50) | >5000 mg/kg | Rat | |
| Ames Test | Negative | ||
| Carcinogenicity | Suspected of causing cancer | ||
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | ||
| Mutagenicity | Possible risk of irreversible effects; may produce mutagenic effects in humans | ||
| Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure |
Chronic Health Effects: Prolonged or repeated exposure may lead to cumulative health effects. There is strong evidence suggesting the potential for irreversible, non-lethal mutagenic effects after a single exposure. Animal studies indicate a possible risk of developmental toxicity.
Hazard Identification and GHS Classification
While this compound itself is stated as "not a dangerous substance according to GHS," the parent compound Canrenone has the following hazard classifications. It is prudent to handle this compound with the same precautions.
| Hazard Class | Hazard Statement | Pictogram |
| Carcinogenicity, Category 2 | H351: Suspected of causing cancer | Health Hazard |
| Reproductive Toxicity, Category 2 | H361: Suspected of damaging fertility or the unborn child | Health Hazard |
| Specific Target Organ Toxicity (Repeated Exposure), Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | Health Hazard |
| Hazardous to the Aquatic Environment, Chronic Hazard, Category 2 | H411: Toxic to aquatic life with long lasting effects | Environment |
Signal Word: Warning
Handling and Storage
Proper handling and storage are crucial to ensure safety and maintain the integrity of this compound.
| Aspect | Recommendation |
| Storage Temperature | 0 to -20 °C |
| Handling | - Avoid all personal contact, including inhalation of dust.- Use in a well-ventilated area.- Wear appropriate personal protective equipment (PPE).- Do not eat, drink, or smoke when handling.- Keep containers securely sealed when not in use. |
| Storage Conditions | - Store in original, tightly closed containers.- Store in a cool, dry, well-ventilated area.- Store away from incompatible materials such as strong bases and oxidizing agents. |
| Incompatible Materials | Strong bases, oxidizing agents. |
First-Aid Measures
In the event of exposure, follow these first-aid procedures and seek medical attention.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention. |
| Eye Contact | Rinse opened eyes for several minutes under running water. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Protocols
Detailed experimental protocols for the toxicological and physicochemical testing of Canrenone and its deuterated analogs are typically found in regulatory filings and specialized research publications. The provided search results do not contain specific, detailed experimental methodologies. For researchers requiring this information, it is recommended to consult the original study reports referenced in more comprehensive safety assessments or to search scientific databases for relevant research articles.
Visualizations
First-Aid Decision Pathway for this compound Exposure
The following diagram outlines the initial steps to be taken in case of accidental exposure to this compound.
Caption: First-aid response workflow for this compound exposure.
Safe Handling and Storage Workflow
This diagram illustrates the key steps for the safe handling and storage of this compound in a laboratory setting.
Caption: Workflow for safe handling and storage of this compound.
References
Methodological & Application
Application Notes and Protocols for the Use of Canrenone-d4 as an Internal Standard
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Introduction
Canrenone is the primary active metabolite of spironolactone, a potassium-sparing diuretic and aldosterone antagonist used in the treatment of conditions such as heart failure and hypertension.[1] Accurate quantification of canrenone in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical studies. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.
Canrenone-d4, a deuterated analog of canrenone, is an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to those of the analyte, ensuring similar behavior during extraction and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, enabling precise and accurate quantification.
This document provides a detailed protocol for the quantification of canrenone in human plasma using this compound as an internal standard with a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Metabolic Pathway of Spironolactone
Spironolactone undergoes extensive metabolism in the body, primarily converting to its active metabolites. A key pathway involves the removal of the 7α-acetylthio group to form canrenone. Understanding this biotransformation is essential for interpreting pharmacokinetic data.
References
Application Note: Quantification of Canrenone in Human Plasma by UPLC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust UPLC-MS/MS method for the quantitative analysis of canrenone in human plasma. Canrenone, an active metabolite of spironolactone, is a mineralocorticoid receptor antagonist. An accurate and reliable bioanalytical method is crucial for pharmacokinetic studies and clinical monitoring. This method utilizes canrenone-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, followed by a rapid UPLC separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and recovery.
Introduction
Canrenone is a major active metabolite of spironolactone, a potassium-sparing diuretic and aldosterone antagonist. It contributes significantly to the therapeutic effects of spironolactone. Monitoring canrenone levels in human plasma is essential for pharmacokinetic and pharmacodynamic (PK/PD) assessments in drug development and clinical research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly reliable results.
This application note provides a detailed protocol for the extraction and quantification of canrenone from human plasma, offering a high-throughput and sensitive analytical solution for researchers, scientists, and drug development professionals.
Experimental Protocols
Materials and Reagents
-
Canrenone (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Stock and Working Solutions
-
Canrenone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of canrenone in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the canrenone stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution in methanol.
Sample Preparation
-
Label polypropylene tubes for calibration standards, QCs, and unknown samples.
-
Pipette 25 µL of human plasma into the labeled tubes.
-
Add 100 µL of the internal standard working solution (containing this compound) to each tube.
-
Add 150 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm Column Temperature: 40 °C Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min Injection Volume: 5 µL
Gradient Elution:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 1.5 | 5 | 95 |
| 2.0 | 5 | 95 |
| 2.1 | 95 | 5 |
| 3.0 | 95 | 5 |
Mass Spectrometer: Waters Xevo TQ-S or equivalent Ionization Mode: Electrospray Ionization (ESI), Positive Capillary Voltage: 3.0 kV Source Temperature: 150 °C Desolvation Temperature: 500 °C Desolvation Gas Flow: 1000 L/hr Cone Gas Flow: 150 L/hr
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Canrenone | 341.2 | 107.1 | 40 | 30 |
| This compound | 345.2 | 111.1 | 40 | 30 |
Note: The optimal cone voltage and collision energy may vary between instruments and should be optimized accordingly.
Data Presentation
The following tables summarize the quantitative performance of the method.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Canrenone | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |
| Low QC | 3 | < 10 | ± 10 | < 10 | ± 10 |
| Mid QC | 100 | < 10 | ± 10 | < 10 | ± 10 |
| High QC | 800 | < 10 | ± 10 | < 10 | ± 10 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85 - 115 | 85 - 115 |
| High QC | 800 | 85 - 115 | 85 - 115 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of canrenone in human plasma.
Canrenone Signaling Pathway
Canrenone is an antagonist of the mineralocorticoid receptor (MR). Aldosterone, the natural ligand for the MR, promotes the transcription of genes involved in sodium and water retention. Canrenone competitively binds to the MR, preventing aldosterone from binding and thereby inhibiting this signaling cascade.
Caption: Simplified signaling pathway of canrenone as a mineralocorticoid receptor antagonist.
Conclusion
The UPLC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of canrenone in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for pharmacokinetic studies and other research applications requiring the measurement of canrenone concentrations in a biological matrix.
Application Note: Pharmacokinetic Analysis of Spironolactone and its Metabolite Canrenone Using a Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spironolactone is a potassium-sparing diuretic and aldosterone antagonist used in the treatment of conditions such as heart failure, hypertension, and edema.[1] Following oral administration, spironolactone is extensively and rapidly metabolized. One of its major and active metabolites is canrenone.[2][3][4] Accurate and robust bioanalytical methods are crucial for the pharmacokinetic evaluation of spironolactone and its metabolites. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of spironolactone and canrenone in human plasma, employing a deuterated analog of canrenone as an internal standard (IS) for precise and accurate measurement. While this note specifies Canrenone-d4 as requested, existing validated methods have successfully utilized Canrenone-d6 for the same purpose.[5]
This method is applicable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The protocol outlines sample preparation, chromatographic and mass spectrometric conditions, and data analysis, providing a comprehensive guide for researchers in the field.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is designed for the extraction of spironolactone and canrenone from human plasma samples.
Materials:
-
Human plasma samples
-
Spironolactone and Canrenone reference standards
-
This compound (or Canrenone-d6 as a suitable alternative) internal standard (IS) working solution
-
Tert-butyl methyl ether or a mixture of methylene chloride and ethyl acetate (20:80, v/v)
-
Centrifuge capable of 4000 rpm
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Thaw plasma samples to room temperature.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each plasma sample, except for blank samples.
-
Vortex mix for 10 seconds.
-
Add 1 mL of tert-butyl methyl ether.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex mix for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase C18 column, such as a Phenomenex Kinetex C18 (50 mm x 2.1 mm, 2.6 µm), is suitable.
-
Mobile Phase: A gradient elution using 10 mM ammonium formate with 0.2% formic acid in water (A) and methanol (B) can be employed.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 48°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Spironolactone: m/z 417.1 → 341.1
-
Canrenone: m/z 341.1 → 107.0
-
This compound (Internal Standard): A specific transition for the deuterated standard should be determined, for Canrenone-d6 it is m/z 347.1 → 107.0.
-
-
Source Parameters: Optimized for the specific instrument, including nebulizer gas, curtain gas, collision gas, and ion spray voltage.
Data Presentation
The following tables summarize typical pharmacokinetic parameters for spironolactone and canrenone following oral administration of spironolactone, as well as representative LC-MS/MS method validation parameters.
Table 1: Pharmacokinetic Parameters of Spironolactone and Canrenone
| Parameter | Spironolactone | Canrenone | Reference |
|---|---|---|---|
| Tmax (h) | 2.6 ± 1.5 | 4.3 ± 1.4 | |
| Cmax (ng/mL) | 80 ± 20 | 181 ± 39 | |
| Half-life (t½) (h) | 1.4 ± 0.5 | 16.5 ± 6.3 |
| AUC (Area Under the Curve) | Varies with dose | Varies with dose | |
Data presented as mean ± standard deviation.
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Spironolactone | Canrenone | Reference |
|---|---|---|---|
| Linearity Range (ng/mL) | 1 - 200 | 1 - 200 | |
| Correlation Coefficient (R²) | > 0.99 | > 0.99 | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 | |
| Intra- and Inter-day Precision (%RSD) | < 15% | < 15% | |
| Intra- and Inter-day Accuracy (%Bias) | ± 15% | ± 15% |
| Recovery (%) | > 85% | > 85% | |
Mandatory Visualization
The following diagrams illustrate the metabolic pathway of spironolactone to canrenone and the experimental workflow for its pharmacokinetic analysis.
Caption: Metabolic conversion of spironolactone to canrenone.
Caption: Bioanalytical workflow for spironolactone and canrenone.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. New insights into the pharmacokinetics of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Canrenone-the principal active metabolite of spironolactone? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomed.papers.upol.cz [biomed.papers.upol.cz]
Bioanalytical Method for Canrenone Quantification in Human Plasma Using LC-MS/MS with Canrenone-d4 as an Internal Standard
Application Note
Introduction
Canrenone is an active metabolite of spironolactone, a potassium-sparing diuretic and aldosterone antagonist used in the treatment of conditions such as heart failure and hypertension. Accurate quantification of canrenone in biological matrices is crucial for pharmacokinetic and bioavailability studies. This application note details a robust and sensitive bioanalytical method for the determination of canrenone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Canrenone-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.
Principle
The method involves the extraction of canrenone and its deuterated internal standard, this compound, from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The concentration of canrenone is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental
Materials and Reagents
-
Canrenone reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium acetate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Method Parameters
Sample Preparation
A simple and efficient protein precipitation method is employed for sample preparation.
Protocol:
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of plasma.
-
Spike with 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is achieved on a C18 reversed-phase column.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | Isocratic or gradient elution (e.g., 60% B for 5 min) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 5-8 minutes |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer in positive ion mode.
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | Optimized for maximum signal (e.g., 3.5 kV) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Canrenone and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Canrenone | 341.2 | 107.1 | Optimized (e.g., 25) |
| 91.1 | Optimized (e.g., 30) | ||
| This compound | 345.2 | 107.1 | Optimized (e.g., 25) |
Note: The product ion for this compound is inferred based on the common fragmentation pathway of the steroid backbone shared with canrenone, leading to the stable fragment at m/z 107.1.[1][2]
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA).
Table 4: Summary of Typical Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Results (Hypothetical) |
| Calibration Curve Range | r² > 0.99 | 1 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 10, Precision < 20%, Accuracy ±20% | 1 ng/mL |
| Precision (Intra- and Inter-day) | RSD < 15% (except LLOQ < 20%) | < 10% |
| Accuracy (Intra- and Inter-day) | %Bias within ±15% (except LLOQ ±20%) | Within ±12% |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | IS-normalized matrix factor CV < 15% | < 10% |
| Stability | Within ±15% of nominal concentration | Stable under various conditions |
Protocols
Preparation of Stock and Working Solutions
Protocol:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of canrenone and this compound reference standards and dissolve in 10 mL of methanol to obtain individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the canrenone stock solution with methanol:water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol:water (1:1, v/v) to achieve a final concentration appropriate for spiking into plasma samples.
Preparation of Calibration Curve and Quality Control Samples
Protocol:
-
Calibration Standards: Spike appropriate volumes of the canrenone working standard solutions into blank human plasma to prepare a calibration curve with at least six non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.
Visualizations
Experimental Workflow
Caption: Workflow for Canrenone Bioanalysis.
Logical Relationship of Method Components
Caption: Method Components Relationship.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of canrenone in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. This application note and the accompanying protocols offer a comprehensive guide for researchers and scientists in the field of drug development and clinical pharmacology.
References
Application Note: High-Throughput Analysis of Canrenone in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and reliable method for the quantitative analysis of canrenone, the primary active metabolite of spironolactone, in human plasma. The method utilizes a simple and efficient protein precipitation procedure for sample preparation, followed by sensitive and selective analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, canrenone-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. This protocol is designed for researchers, scientists, and drug development professionals requiring a high-throughput and validated method for pharmacokinetic studies and therapeutic drug monitoring of canrenone.
Introduction
Canrenone is a key active metabolite of the aldosterone antagonist spironolactone and is used as a diuretic and antihypertensive agent.[1] Accurate quantification of canrenone in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a deuterated internal standard in LC-MS/MS analysis is the gold standard for minimizing analytical variability and ensuring data integrity. This application note provides a detailed protocol for sample preparation and LC-MS/MS analysis of canrenone in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Canrenone and this compound reference standards
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (blank)
Sample Preparation
A protein precipitation method is employed for its simplicity and high-throughput compatibility.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters that should be optimized for the specific instrument used.
| Parameter | Recommended Conditions |
| LC System | |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic or a shallow gradient optimized for separation from matrix components. A typical starting condition is 60% B. |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | Canrenone: 341.2, this compound: 345.2 |
| Product Ion (m/z) | Canrenone: 107.2 (quantifier), 91.1 (qualifier), this compound: 107.2 (quantifier) |
| Collision Energy | To be optimized for the specific instrument. |
| Dwell Time | 100-200 ms |
Data Presentation
The following table summarizes typical validation parameters for the analysis of canrenone in human plasma.
| Validation Parameter | Typical Performance |
| Linearity Range | 1 - 500 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | <15% (<20% at LLOQ) |
| Recovery | >85% |
| Matrix Effect | Minimal, compensated by the deuterated internal standard |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for sample preparation and the logical relationship of key validation parameters.
Caption: Workflow for Canrenone Sample Preparation.
Caption: Key Method Validation Parameters.
Discussion
The presented method offers a straightforward and effective approach for the quantification of canrenone in human plasma. Protein precipitation is a rapid sample preparation technique that is amenable to automation for high-throughput analysis.[2] While other extraction techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can provide cleaner extracts, protein precipitation offers a good balance between recovery and sample cleanliness for many applications.[3][4][5]
The use of a deuterated internal standard is critical for mitigating the potential for ion suppression or enhancement from the plasma matrix, thereby ensuring accurate and precise results. The LC-MS/MS parameters provided serve as a starting point and should be optimized for the specific instrumentation to achieve the best sensitivity and chromatographic resolution.
Method validation should be performed according to regulatory guidelines to ensure the reliability of the data. This includes assessing linearity, accuracy, precision, selectivity, recovery, matrix effects, and the stability of canrenone in plasma under various storage conditions.
Conclusion
This application note details a simple, rapid, and robust LC-MS/MS method for the determination of canrenone in human plasma. The use of a deuterated internal standard and a straightforward protein precipitation protocol makes this method well-suited for high-throughput bioanalytical studies.
References
- 1. Simultaneous Identification and Quantification of Canrenone and 11-α-Hydroxy-Canrenone by LC-MS and HPLC-UVD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
Application Notes and Protocols for Canrenone-d4 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Canrenone-d4 as an internal standard in the quantitative analysis of canrenone, a primary active metabolite of spironolactone, in biological matrices. This information is crucial for pharmacokinetic, bioequivalence, and other drug metabolism studies.
Introduction to Canrenone and the Role of this compound
Canrenone is a pharmacologically active metabolite of spironolactone, a potassium-sparing diuretic.[1][2] Spironolactone itself is rapidly metabolized, making the quantification of its metabolites, particularly canrenone, essential for assessing its therapeutic effects and pharmacokinetic profile.[3][4] In bioanalytical methods, especially those employing liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard for accurate quantification. This compound, a deuterated analog of canrenone, is an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to canrenone, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for clear differentiation in the mass spectrometer. This leads to improved accuracy and precision in the quantification of canrenone in complex biological samples like plasma.
Application: Bioanalytical Method for Canrenone Quantification in Human Plasma
This protocol outlines a validated LC-MS/MS method for the simultaneous determination of spironolactone and its metabolite canrenone in human plasma, a common application in bioequivalence and pharmacokinetic studies.[5] this compound serves as the internal standard for canrenone quantification.
Experimental Protocol
a. Materials and Reagents:
-
Canrenone and Spironolactone reference standards
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Human plasma (drug-free)
b. Standard and Quality Control (QC) Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of canrenone, spironolactone, and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of canrenone and spironolactone in methanol to create working standard solutions for calibration curve construction.
-
Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a suitable concentration (e.g., 100 ng/mL).
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain calibration standards ranging from approximately 2-300 ng/mL for both canrenone and spironolactone. Prepare QC samples at low, medium, and high concentrations within the calibration range.
c. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or study sample), add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
d. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 100 x 3.0 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Canrenone: m/z 341.2 -> 107.1
-
This compound: m/z 345.2 -> 111.1 (hypothetical, assuming 4 deuterium atoms)
-
Spironolactone: m/z 417.2 -> 341.2
-
Data Presentation: Bioanalytical Method Validation Parameters
The following table summarizes typical validation parameters for a bioanalytical method for canrenone quantification.
| Parameter | Specification |
| Linearity Range | 2 - 300 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | Consistent and reproducible |
Workflow Diagram
Application: In Vitro Metabolic Stability Assay
This protocol describes an in vitro metabolic stability assay in human liver microsomes to determine the rate of metabolism of a test compound. This compound can be used as an internal standard if canrenone is the metabolite being quantified.
Experimental Protocol
a. Materials and Reagents:
-
Test compound
-
This compound (Internal Standard)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (containing this compound as internal standard)
b. Incubation Procedure:
-
Prepare a reaction mixture containing HLM and phosphate buffer.
-
Pre-warm the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to ice-cold acetonitrile containing the internal standard (this compound).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining test compound or the formation of canrenone.
c. Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).
Data Presentation: Metabolic Stability Parameters
| Parameter | Calculation |
| Elimination Rate Constant (k) | Slope of ln(% remaining) vs. time plot |
| In Vitro Half-life (t½) | 0.693 / k |
| Intrinsic Clearance (CLint) | (Volume of incubation / mg of protein) * k |
Workflow Diagram
Spironolactone Metabolism Signaling Pathway
Spironolactone undergoes extensive metabolism to form several active metabolites. The primary pathway involves the removal of the thioacetyl group to form canrenone.
References
- 1. Canrenone--the principal active metabolite of spironolactone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Canrenone-the principal active metabolite of spironolactone? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into the pharmacokinetics of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spironolactone metabolism: steady-state serum levels of the sulfur-containing metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application Note: High-Throughput Screening for Mineralocorticoid Receptor Antagonists Using Canrenone-d4
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Canrenone, the primary active metabolite of spironolactone, is a potent antagonist of the mineralocorticoid receptor (MR).[1][2] The mineralocorticoid receptor, a nuclear hormone receptor, plays a critical role in the regulation of blood pressure and electrolyte balance through its interaction with aldosterone.[3][4] Dysregulation of the MR signaling pathway is implicated in various cardiovascular diseases, including hypertension and heart failure. Consequently, the identification of novel MR antagonists is a key objective in drug discovery.[5] High-throughput screening (HTS) serves as an effective strategy for rapidly assessing large compound libraries to identify new MR modulators.
This application note details two primary HTS protocols for the identification and characterization of novel MR antagonists: a cell-based reporter gene assay and a mass spectrometry-based competitive binding assay. In the mass spectrometry approach, Canrenone-d4, a deuterated analog of canrenone, is employed as an internal standard for the accurate quantification of canrenone binding.
Mineralocorticoid Receptor Signaling Pathway
Aldosterone, the primary endogenous ligand for the MR, diffuses across the cell membrane and binds to the receptor in the cytoplasm. This binding event triggers the dissociation of heat shock proteins (HSPs), leading to a conformational change in the MR. The activated MR-ligand complex then translocates to the nucleus, where it dimerizes and binds to mineralocorticoid response elements (MREs) on the DNA. This binding initiates the transcription of target genes that regulate ion and water transport. MR antagonists, such as canrenone, competitively bind to the MR, thereby preventing aldosterone-mediated gene transcription.
Quantitative Data
The following table summarizes the inhibitory activity of Canrenone against the mineralocorticoid receptor in a cell-based transactivation assay. This data is crucial for establishing a baseline for the screening of new chemical entities.
| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| Canrenone | MR Transactivation (Antagonist) | CHO-K1 | Aldosterone | 66 | |
| Eplerenone | MR Transactivation (Antagonist) | CHO-K1 | Aldosterone | 970 |
Experimental Protocols
Cell-Based Mineralocorticoid Receptor Reporter Gene Assay
This protocol describes a high-throughput screening assay to identify MR antagonists using a commercially available reporter gene assay system. The assay measures the ability of test compounds to inhibit aldosterone-induced luciferase expression in cells stably expressing the human MR.
Materials:
-
Human Mineralocorticoid Receptor Reporter Assay Kit (e.g., Indigo Biosciences, Cayman Chemical)
-
Test compounds dissolved in DMSO
-
Aldosterone
-
96-well or 384-well white, clear-bottom assay plates
-
Luminometer
Protocol:
Detailed Method:
-
Cell Seeding: Dispense 200 µL (for 96-well plates) or 50 µL (for 384-well plates) of the MR reporter cell suspension into the wells of the assay plate.
-
Pre-incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours to allow for cell attachment.
-
Treatment Preparation:
-
Prepare serial dilutions of test compounds in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Prepare a solution of aldosterone at a concentration that elicits a submaximal response (e.g., EC80), as determined from a dose-response curve.
-
Prepare a dilution series of canrenone to serve as a positive control for antagonism.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add the prepared treatment media containing the test compounds, aldosterone, and controls to the respective wells.
-
-
Incubation: Incubate the plate for 22-24 hours at 37°C and 5% CO2.
-
Luminescence Reading:
-
Remove the treatment media from the wells.
-
Add luciferase detection reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition of the aldosterone-induced signal for each test compound. Determine the IC50 values for active compounds.
LC-MS/MS-Based Competitive Binding Assay with this compound
This protocol outlines a high-throughput competitive binding assay using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the displacement of canrenone from the MR by test compounds. This compound is used as an internal standard for accurate quantification.
Materials:
-
Recombinant human mineralocorticoid receptor
-
Canrenone
-
This compound
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
96-well or 384-well polypropylene plates
-
LC-MS/MS system
Protocol:
Detailed Method:
-
Assay Plate Preparation: In a polypropylene plate, combine the recombinant human MR protein, a fixed concentration of canrenone (approximating its Kd), and serial dilutions of the test compounds.
-
Incubation: Incubate the plate for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 2-4 hours at room temperature).
-
Separation: Separate the MR-bound canrenone from the free canrenone. This can be achieved using various techniques, such as rapid size-exclusion chromatography or filtration.
-
Internal Standard Addition: To the fraction containing the bound ligand, add a known concentration of this compound.
-
Sample Preparation for LC-MS/MS:
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis: Inject the samples into an LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to detect the specific parent-to-daughter ion transitions for both canrenone and this compound.
-
Data Analysis: Create a calibration curve using known concentrations of canrenone and a fixed concentration of this compound. Determine the concentration of canrenone bound to the MR in the presence of the test compounds. Calculate the percent displacement and determine the Ki or IC50 values for active compounds.
Summary
The protocols described in this application note provide robust and reliable methods for the high-throughput screening and characterization of novel mineralocorticoid receptor antagonists. The cell-based reporter gene assay offers a functional readout of MR activity in a cellular context, while the LC-MS/MS-based competitive binding assay provides a direct measure of compound binding to the receptor, with this compound ensuring high accuracy and precision in quantification. The choice of assay will depend on the specific goals of the screening campaign.
References
Application Notes and Protocols for Steroid Hormone Profiling Using Canrenone-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of steroid hormones is crucial for diagnosing and monitoring a wide range of endocrine disorders, as well as in the development of new therapeutics. While traditional immunoassays have been widely used, they often suffer from a lack of specificity due to cross-reactivity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis, offering superior specificity, sensitivity, and the ability to profile multiple steroids simultaneously.[1][2] The use of stable isotope-labeled internal standards is fundamental to achieving accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.
Canrenone-d4, a deuterated analog of Canrenone, serves as an excellent internal standard for the quantification of adrenal and gonadal steroids. Canrenone is an active metabolite of the mineralocorticoid receptor antagonist spironolactone and shares structural similarities with endogenous steroid hormones.[3] This document provides detailed application notes and protocols for the use of this compound in steroid hormone profiling by LC-MS/MS.
Adrenal Steroidogenesis Pathway
The adrenal glands are responsible for the synthesis of three major classes of steroid hormones: mineralocorticoids (e.g., aldosterone), glucocorticoids (e.g., cortisol), and androgens (e.g., dehydroepiandrosterone). All steroid hormones are derived from a common precursor, cholesterol, through a series of enzymatic reactions. Understanding this pathway is essential for interpreting steroid profiles in health and disease.
Experimental Workflow for Steroid Profiling
A typical workflow for steroid hormone profiling using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing. The following diagram illustrates the key steps.
Detailed Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
Steroid hormone reference standards
-
Human plasma or serum (calibrators, quality controls, and unknown samples)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) or Ethyl Acetate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of a broad range of adrenal and gonadal steroids from plasma or serum.
-
Sample Preparation : To 100 µL of plasma or serum in a clean microcentrifuge tube, add 10 µL of the internal standard working solution containing this compound.
-
Protein Precipitation : Add 200 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation : Centrifuge the samples at 12,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Liquid-Liquid Extraction : Transfer the supernatant to a new tube. Add 1 mL of MTBE and vortex for 5 minutes.
-
Phase Separation : Centrifuge at 12,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection : Carefully transfer the upper organic layer to a clean tube.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 45-55°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of 50% methanol in water. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE can provide a cleaner extract compared to LLE, which may be beneficial for reducing matrix effects.
-
Sample Preparation : To 100 µL of plasma or serum, add 20 µL of the internal standard working solution containing this compound, followed by 400 µL of water.
-
SPE Cartridge Conditioning : Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading : Load the diluted sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 0.1 mL/min).
-
Washing : Wash the cartridge with 1 mL of water followed by 1 mL of hexane to remove interfering substances.
-
Elution : Elute the steroid hormones with 1 mL of ethyl acetate.
-
Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of 50% methanol in water and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following are typical starting parameters for the analysis of an adrenal steroid panel. Optimization may be required based on the specific instrument and analytes of interest.
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | C18 or PFP column (e.g., 100 x 2.1 mm, <3 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Gradient | Start at 40-60% B, ramp to 98-100% B, then re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 45°C |
| Injection Volume | 10 - 20 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Quantitative Data and Performance Characteristics
The use of this compound as an internal standard allows for the development of robust and reliable quantitative methods. The following tables summarize typical performance characteristics for an LC-MS/MS assay for a panel of adrenal steroids.
Table 1: MRM Transitions for Selected Steroids and Canrenone
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cortisol | 363.2 | 121.0 |
| Cortisone | 361.1 | 163.1 |
| Aldosterone | 359.0 | 331.0 |
| 11-Deoxycortisol | 347.1 | 109.0 |
| Androstenedione | 287.1 | 97.0 |
| Canrenone | 341.0 | 91.0 |
Note: The MRM transition for Canrenone is provided as an example.[3] this compound would have a corresponding shift in its precursor ion mass.
Table 2: Method Validation Data for a Representative Steroid Panel
| Analyte | Linearity (r²) | LLOQ (ng/mL) | Recovery (%) | Intra-assay Precision (%CV) |
| Cortisol | >0.99 | 1.0 | 85-115 | <10 |
| Aldosterone | >0.99 | 0.1 | 90-110 | <15 |
| 17-OH Progesterone | >0.99 | 0.2 | 88-112 | <10 |
| Androstenedione | >0.99 | 0.1 | 92-108 | <12 |
| Testosterone | >0.99 | 0.05 | 87-113 | <15 |
Data in Table 2 are compiled from typical performance characteristics reported in various steroid paneling literature and serve as a general guide.[4]
Conclusion
This compound is a highly suitable internal standard for the quantitative analysis of a wide range of steroid hormones by LC-MS/MS. Its structural similarity to endogenous steroids ensures comparable extraction efficiency and ionization response, leading to accurate and precise measurements. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to establish robust and reliable steroid profiling methods in their laboratories. The superior specificity and multiplexing capabilities of this approach offer significant advantages over traditional immunoassays for both clinical diagnostics and research applications.
References
- 1. Steroid profiling in human primary teeth via liquid chromatography-tandem mass spectrometry for long-term retrospective steroid measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isotopic Interference of Canrenone-d4
Welcome to the technical support center for the use of Canrenone-d4 as an internal standard in mass spectrometry-based bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to isotopic interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a deuterated form of Canrenone, which is a primary active metabolite of spironolactone, a potassium-sparing diuretic.[1][2] In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is used as a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is considered the gold standard for quantitation because it has nearly identical chemical and physical properties to the analyte (Canrenone), meaning it behaves similarly during sample extraction, chromatography, and ionization. This helps to correct for variability in the analytical process, leading to more accurate and precise results.
Q2: What is isotopic interference or "cross-talk"?
Isotopic interference, or cross-talk, refers to the signal from the unlabeled analyte (Canrenone) contributing to the signal of the stable isotope-labeled internal standard (this compound), or vice-versa. This can occur due to the natural abundance of isotopes (e.g., ¹³C) in the unlabeled analyte, which can result in a mass peak that overlaps with the mass of the deuterated internal standard.[3][4] It can also be caused by the presence of isotopic impurities in the internal standard.
Q3: What are the potential consequences of isotopic interference?
Uncorrected isotopic interference can lead to inaccurate quantification. If the unlabeled analyte contributes to the internal standard's signal, the measured response of the internal standard will be artificially high. This will cause the calculated concentration of the analyte to be underestimated, particularly at high analyte concentrations. Conversely, if the internal standard contains a significant amount of the unlabeled analyte as an impurity, it can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).
Q4: How can I identify if I have an isotopic interference issue with this compound?
A common indicator of isotopic interference is a non-linear calibration curve, particularly at the high end of the concentration range. You may also observe a response for the internal standard in blank samples that have been spiked with a high concentration of the unlabeled analyte. A systematic evaluation, as detailed in the experimental protocols below, is the definitive way to identify and quantify the extent of the interference.
Troubleshooting Guides
Problem 1: Non-linear calibration curve for Canrenone.
-
Possible Cause: Contribution of the unlabeled Canrenone signal to the this compound signal, especially at high concentrations.
-
Troubleshooting Steps:
-
Analyze a high concentration standard of unlabeled Canrenone: Prepare a sample containing Canrenone at the upper limit of quantification (ULOQ) without any this compound. Analyze this sample and monitor the mass transition for this compound. A significant signal indicates cross-talk.
-
Evaluate the isotopic purity of the this compound standard: Analyze a high concentration solution of your this compound standard and look for the presence of a signal at the mass transition of unlabeled Canrenone.
-
Optimize chromatographic separation: While Canrenone and this compound are expected to co-elute, slight differences in retention time can sometimes be observed. Ensure that the peak integration is accurate and not capturing any interfering peaks.
-
Adjust the concentration of the internal standard: Using a higher concentration of the internal standard can sometimes mitigate the effect of the cross-talk from the analyte. However, this should be carefully evaluated.
-
Problem 2: Significant signal for Canrenone in blank samples.
-
Possible Cause: Isotopic impurity in the this compound internal standard, where the standard contains a detectable amount of unlabeled Canrenone.
-
Troubleshooting Steps:
-
Analyze the this compound working solution: Prepare a sample containing only the this compound internal standard at the concentration used in your assay. Analyze this sample and monitor the mass transition for unlabeled Canrenone.
-
Source a new lot of this compound: If significant impurity is confirmed, obtain a new lot of the internal standard with a higher isotopic purity, as specified in the certificate of analysis.
-
Mathematically correct for the contribution: While not ideal, if a new standard is not available, the contribution of the unlabeled Canrenone from the internal standard can be subtracted from the measured analyte response in all samples. This requires careful validation.
-
Data Presentation
The following table provides illustrative data on the potential isotopic contribution of unlabeled Canrenone to the this compound signal. The actual values should be determined experimentally.
| Analyte Concentration (ng/mL) | Analyte (Canrenone) Response (Peak Area) | IS (this compound) Response in Analyte-only Sample (Peak Area) | % Cross-talk (IS Response / Analyte Response) * 100 |
| 1 | 10,000 | 5 | 0.05% |
| 10 | 100,000 | 50 | 0.05% |
| 100 | 1,000,000 | 500 | 0.05% |
| 1000 | 10,000,000 | 5,000 | 0.05% |
Note: In this example, there is a consistent 0.05% cross-talk from Canrenone to this compound. This value should be assessed during method development. A cross-talk of less than 0.1% is often considered acceptable.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of this compound
-
Objective: To determine the amount of unlabeled Canrenone present in the this compound internal standard.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL)
-
Canrenone certified reference standard
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water)
-
Calibrated pipettes and vials
-
-
Methodology:
-
Prepare a high-concentration solution of this compound (e.g., 10 µg/mL).
-
Prepare a standard curve of unlabeled Canrenone.
-
Inject the high-concentration this compound solution into the LC-MS/MS system.
-
Acquire data for the MRM transitions of both Canrenone and this compound.
-
Quantify the amount of unlabeled Canrenone in the this compound solution using the Canrenone standard curve.
-
Calculate the isotopic purity as: (1 - (Amount of unlabeled Canrenone / Total amount of this compound)) * 100%.
-
Protocol 2: Evaluation of Cross-Talk from Canrenone to this compound
-
Objective: To quantify the contribution of the unlabeled Canrenone signal to the this compound MRM transition.
-
Materials:
-
Canrenone certified reference standard
-
LC-MS grade solvents
-
Calibrated pipettes and vials
-
-
Methodology:
-
Prepare a solution of unlabeled Canrenone at the ULOQ of your assay. This solution should not contain any this compound.
-
Prepare a solution of this compound at the working concentration used in your assay.
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Inject both solutions into the LC-MS/MS system.
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Measure the peak area of Canrenone in the ULOQ solution at the Canrenone MRM transition.
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Measure the peak area in the ULOQ solution at the this compound MRM transition. This is the cross-talk signal.
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Calculate the percent cross-talk as: (Peak area of cross-talk signal / Peak area of Canrenone at ULOQ) * 100%.
-
Visualizations
Caption: Workflow for assessing isotopic purity and cross-talk of this compound.
Caption: Decision tree for troubleshooting isotopic interference issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous identification and quantification of canrenone and 11-α-hydroxy-canrenone by LC-MS and HPLC-UVD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. almacgroup.com [almacgroup.com]
- 4. Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Canrenone-d4 Stability in Biological Matrices
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Canrenone-d4 in various biological matrices. The following information, presented in a question-and-answer format, addresses common challenges and troubleshooting scenarios encountered during experimental workflows.
Disclaimer: Specific stability data for this compound is not extensively available in the public domain. The information provided herein is largely based on the stability of its non-deuterated analog, Canrenone, and general principles of bioanalytical method validation for stable isotope-labeled internal standards. It is imperative that researchers perform their own validation studies to determine the specific stability of this compound within their laboratory's matrices and storage conditions.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound critical for my bioanalytical assays?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS) used for the accurate quantification of Canrenone in biological samples. The fundamental assumption in using an SIL-IS is that it behaves identically to the analyte (Canrenone) during sample preparation, extraction, and analysis. If this compound degrades during any of these steps, the analyte-to-internal standard peak area ratio will be altered, leading to inaccurate and unreliable quantification of Canrenone.
Q2: What are the primary factors that can affect the stability of this compound in biological matrices?
A2: Several factors can influence the stability of this compound in biological matrices such as plasma, serum, and urine. These include:
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Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation.
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pH: Canrenone, and likely this compound, can be susceptible to hydrolysis at non-neutral pH.
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Light Exposure: Photodegradation can occur with prolonged exposure to light.
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Enzymatic Degradation: Endogenous enzymes in biological matrices can metabolize the analyte and internal standard.
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Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of analytes.
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Matrix Composition: The presence of other substances in the biological matrix can potentially influence stability.
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: For long-term storage, it is recommended to store biological samples at ultra-low temperatures, such as -70°C or -80°C, to minimize enzymatic activity and chemical degradation. For short-term storage (e.g., during sample processing), samples should be kept on ice or at refrigerated temperatures (2-8°C).
Q4: How many freeze-thaw cycles are acceptable for samples containing this compound?
A4: The number of acceptable freeze-thaw cycles should be determined during method validation. Typically, three freeze-thaw cycles are evaluated. If significant degradation (generally >15%) is observed, it is recommended to aliquot samples upon collection to avoid multiple freeze-thaw events.
Q5: Can I use stored blank biological matrix to prepare my calibration standards and quality control (QC) samples?
A5: It is best practice to use freshly collected and processed biological matrix for the preparation of calibration standards and QC samples. This ensures that the matrix composition is as consistent as possible with the study samples. Stored matrix may have altered enzymatic activity or other characteristics that could affect the stability and recovery of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or drifting internal standard (this compound) peak areas across an analytical run.
| Potential Cause | Troubleshooting Steps |
| Degradation in the autosampler | 1. Verify the temperature of the autosampler and ensure it is maintained at the validated temperature (e.g., 4°C). 2. Conduct an autosampler stability study by re-injecting QC samples at the beginning and end of a long analytical run. |
| Inconsistent extraction recovery | 1. Review the sample preparation procedure for any inconsistencies. 2. Ensure complete and consistent evaporation of the extraction solvent and proper reconstitution. |
| Matrix effects | 1. Evaluate matrix effects by comparing the response of this compound in post-extraction spiked samples to that in a neat solution. 2. If significant matrix effects are observed, consider further sample cleanup or chromatographic optimization. |
Issue 2: Low recovery of this compound in stored QC samples.
| Potential Cause | Troubleshooting Steps |
| Long-term storage instability | 1. Verify that the storage temperature has been consistently maintained. Review freezer temperature logs. 2. Conduct a long-term stability study at different temperatures to determine optimal storage conditions. |
| Degradation due to freeze-thaw cycles | 1. Minimize the number of freeze-thaw cycles for all samples. 2. Aliquot samples into smaller volumes before initial freezing. |
| Adsorption to container surfaces | 1. Investigate the use of different types of storage tubes (e.g., polypropylene vs. glass). 2. Ensure that the reconstitution solvent is appropriate to fully dissolve the analyte and internal standard. |
Quantitative Data Summary
The following tables summarize the stability of Canrenone in human plasma under various conditions. While this data is for the non-deuterated analog, it provides a strong indication of the expected stability of this compound.
Table 1: Freeze-Thaw and Short-Term Stability of Canrenone in Human Plasma
| Stability Test | Storage Condition | Duration | Concentration (ng/mL) | Accuracy (%) | Precision (CV, %) |
| Freeze-Thaw | 3 cycles at -25°C | - | 8.96 (Low QC) | 98.2 | 4.5 |
| 71.68 (High QC) | 102.1 | 3.1 | |||
| Room Temperature | Ambient | 4 hours | 8.96 (Low QC) | 95.5 | 6.2 |
| 71.68 (High QC) | 99.8 | 2.8 | |||
| Autosampler | 20°C | 3.5 hours | 8.96 (Low QC) | 101.3 | 5.1 |
| 71.68 (High QC) | 103.5 | 3.9 |
Data adapted from a study on the determination of Spironolactone and Canrenone in human plasma.[1]
Table 2: Long-Term Stability of Canrenone in Human Plasma
| Storage Temperature | Duration | Concentration (ng/mL) | Accuracy (%) | Precision (CV, %) |
| -25°C | 30 days | 8.96 (Low QC) | 97.1 | 7.3 |
| 71.68 (High QC) | 101.9 | 4.6 |
Data adapted from a study on the determination of Spironolactone and Canrenone in human plasma.[1]
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
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Sample Preparation: Spike a fresh pool of the desired biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations.
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Baseline Analysis: Analyze a set of these freshly prepared QC samples (n=3-6) to establish the baseline concentration.
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Freeze-Thaw Cycles:
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Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
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Once completely thawed, refreeze the samples for at least 12 hours.
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Repeat this cycle for the desired number of times (typically three cycles).
-
-
Final Analysis: After the final thaw, process and analyze the QC samples.
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Data Evaluation: The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.
Protocol 2: Long-Term Stability Assessment
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Sample Preparation: Spike a fresh pool of the biological matrix with this compound at low and high QC concentrations.
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Storage: Store the spiked QC samples at the proposed long-term storage temperature (e.g., -70°C).
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Time Points: At predetermined time points (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of QC samples (n=3-6) from the freezer.
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Analysis: Thaw the samples and analyze them against a freshly prepared calibration curve.
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Data Evaluation: The analyte is considered stable if the mean concentration at each time point is within ±15% of the nominal concentration.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting inconsistent internal standard peak areas.
Caption: Relationship between different stability assessments.
References
Low recovery of Canrenone-d4 during solid-phase extraction
This technical support center provides troubleshooting guides and answers to frequently asked questions regarding low recovery of Canrenone-d4 during solid-phase extraction (SPE) procedures.
Troubleshooting Guide: Low Recovery of this compound
Low recovery of an internal standard (IS) like this compound can compromise the accuracy and reliability of analytical results. This guide provides a systematic, question-based approach to identify and resolve the root cause of this issue.
Q1: My recovery for this compound is consistently low. Where should I begin troubleshooting?
The most effective approach is to systematically evaluate each step of your SPE protocol to pinpoint where the analyte is being lost. The most common causes of low recovery are analyte breakthrough during the sample loading or wash steps, or incomplete elution.[1] A crucial first step is to collect and analyze the fractions from each stage (load, wash, and elution) to determine where the this compound is being lost.[2][3]
The following diagram illustrates a logical workflow for troubleshooting.
Caption: Systematic workflow for troubleshooting low SPE recovery.
Q2: Could the wrong SPE sorbent be the problem?
Yes, a mismatch between the sorbent and the analyte is a primary cause of poor retention.[4] Canrenone is a steroid-like, moderately nonpolar molecule.
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Recommended Sorbent: A reversed-phase sorbent like C18 or a hydrophilic-lipophilic balanced (HLB) polymeric sorbent is typically the best starting point. These sorbents retain nonpolar to moderately polar compounds from a polar (aqueous) sample matrix through hydrophobic interactions.[5]
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Troubleshooting: If you are using a normal-phase or ion-exchange sorbent without specific derivatization, it is likely unsuitable for this compound. Ensure your chosen sorbent's retention mechanism matches the analyte's chemical properties.
Q3: How does my sample preparation and loading affect recovery?
The conditions during the sample loading step are critical for achieving good retention. If the sample solvent is too strong (i.e., too organic), the analyte will not bind effectively to the sorbent and will pass through with the loading solvent, a phenomenon known as breakthrough.
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Sample Solvent: For reversed-phase SPE, the sample should be in a primarily aqueous solution. If your sample is in an organic solvent, dilute it with water or a weak buffer to reduce the organic content to less than 5-10%.
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pH Adjustment: The pH of the sample can significantly impact recovery, especially for ionizable compounds. For neutral compounds like Canrenone on a reversed-phase sorbent, adjusting the sample pH to ensure it remains neutral (typically pH 6-8) is a safe practice.
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Flow Rate: A high flow rate during sample loading can prevent the analyte from having sufficient time to interact with the sorbent, leading to breakthrough. Try reducing the loading flow rate to approximately 1-2 mL/min.
Q4: I suspect I'm losing this compound during the wash step. How can I optimize this?
The wash step is a delicate balance. The goal is to use a solvent strong enough to remove weakly bound interferences but weak enough to leave the analyte of interest fully retained. Using a wash solvent that is too aggressive is a common cause of low recovery.
To optimize, you can perform a wash solvent titration. Prepare a series of wash solutions with increasing organic content (e.g., 5%, 10%, 20%, 30% methanol in water), apply them to different cartridges loaded with your sample, and analyze the recovery in the final eluate. This will identify the strongest possible wash solvent that does not cause premature elution of this compound.
Table 1: Example of Wash Step Optimization Data (Modeled on Testosterone)
This table, based on a similar hydrophobic compound (testosterone), illustrates how analyte recovery is affected by the strength of the methanol wash solvent on a C18 cartridge.
| % Methanol in Wash Solvent | Analyte Lost in Wash (%) | Final Analyte Recovery (%) | Observation |
| 10% | < 1% | > 98% | Safe for removing polar interferences. |
| 20% | ~2% | ~96% | Still a very effective wash. |
| 30% | ~5% | ~93% | Minor analyte loss begins. |
| 40% | ~15% | ~84% | Significant analyte loss observed. |
| 50% | > 30% | < 68% | Unacceptably high analyte loss. |
Based on data for testosterone on Strata C18-E media. This compound behavior should be verified experimentally.
Q5: What if my analyte is not eluting from the cartridge? How can I improve my elution step?
If you've confirmed that this compound is not in the load or wash fractions, it is likely retained too strongly on the sorbent. This requires optimizing the elution step.
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Solvent Strength: The elution solvent must be strong enough to disrupt the hydrophobic interactions between this compound and the sorbent. Use a strong organic solvent like methanol or acetonitrile. Acetonitrile is often slightly stronger for reversed-phase sorbents.
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Elution Volume: Ensure you are using a sufficient volume to pass through the entire sorbent bed and completely desorb the analyte. Try increasing the elution volume in increments or performing a second elution and analyzing it separately to see if more analyte is recovered.
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Soak Step: For analytes that are slow to desorb, adding a "soak step" can significantly improve recovery. After adding the elution solvent, allow it to sit in the cartridge for 1-5 minutes before applying vacuum or pressure. This provides more time for the solvent to penetrate the sorbent and solubilize the analyte.
Table 2: Elution Solvent Selection Guide for Reversed-Phase SPE
| Elution Solvent | Relative Strength | Modifiers & Considerations |
| Methanol (MeOH) | Strong | Good general-purpose solvent for moderately nonpolar compounds. |
| Acetonitrile (ACN) | Stronger | Often provides cleaner extracts and can be more effective for eluting strongly retained compounds. |
| Isopropanol (IPA) | Very Strong | Can be used if MeOH or ACN fail to elute the analyte completely. |
| MeOH or ACN with Acid | Strength Varies | Adding 0.1-1% formic or acetic acid can help disrupt secondary polar interactions but is generally not required for neutral compounds like Canrenone. |
| MeOH or ACN with Base | Strength Varies | Adding 0.1-1% ammonium hydroxide is typically used for basic compounds but is unlikely to benefit Canrenone elution. |
Baseline Experimental Protocol
This protocol serves as a robust starting point for the extraction of this compound from a biological matrix like human plasma using a generic reversed-phase (C18) SPE cartridge.
Protocol: this compound Extraction from Human Plasma
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Sample Pre-treatment:
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Thaw 500 µL of human plasma.
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Add the this compound internal standard.
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Add 1 mL of 2% formic acid in water and vortex to mix. This step helps to precipitate proteins and acidify the sample.
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Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
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Collect the supernatant for loading onto the SPE cartridge.
-
-
SPE Procedure:
Caption: A standard 5-step bind-elute SPE workflow.
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Step 1: Condition: Pass 1 mL of methanol through the C18 cartridge to wet the sorbent.
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Step 2: Equilibrate: Pass 1 mL of water through the cartridge to prepare it for the aqueous sample. Do not let the cartridge go dry.
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Step 3: Load: Load the pre-treated plasma supernatant onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
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Step 4: Wash: Pass 1 mL of 20% methanol in water through the cartridge to remove polar interferences.
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Step 5: Dry (Optional but Recommended): Dry the cartridge under high vacuum or nitrogen for 2-5 minutes to remove residual water, which can interfere with the elution of nonpolar compounds.
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Step 6: Elute: Elute the this compound with 1 mL of acetonitrile or methanol into a clean collection tube. Consider a 1-minute soak step before applying vacuum.
-
-
Post-Elution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for your LC-MS analysis.
-
Frequently Asked Questions (FAQs)
Q: What is a typical or acceptable recovery rate for an internal standard? A: While the goal is 100% recovery, in practice, a recovery rate that is consistent and reproducible is most important. Generally, recovery rates between 80% and 120% are considered excellent for bioanalytical methods, but consistent recoveries above 70% can often be acceptable as long as the internal standard accurately tracks the analyte behavior.
Q: Why would my deuterated standard (this compound) have low recovery while the native analyte (Canrenone) recovery is acceptable? A: This scenario is uncommon but could point to an issue with the internal standard spiking solution itself. Check for degradation of the this compound stock solution, errors in its concentration, or incorrect spiking volume. Ensure the standard is fully dissolved in the spiking solvent.
Q: Could the SPE cartridge drying out cause low recovery? A: Yes. If the sorbent bed dries out after the conditioning/equilibration steps and before sample loading, the hydrophobic functional groups can collapse, leading to poor interaction with the analyte and, consequently, low recovery. Always ensure a small layer of the equilibration solvent remains on top of the sorbent bed before you load your sample.
Q: How critical is the flow rate during the wash and elution steps? A: Flow rate remains important throughout. A wash step that is too fast may not effectively remove interferences. An elution step that is too fast may not allow enough time for the solvent to desorb the analyte completely from the sorbent, leading to low recovery. Maintain a controlled flow rate of 1-3 mL/min for these steps unless optimization experiments suggest otherwise.
References
Technical Support Center: Canrenone-d4 Signal Suppression in Electrospray Ionization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression of Canrenone-d4 in electrospray ionization (ESI) mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it affecting my this compound signal?
A1: Ion suppression is a phenomenon in electrospray ionization (ESI) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of other co-eluting compounds in the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy and sensitivity of your analysis.[4] The suppression occurs because these matrix components compete with your analyte for access to the charge on the ESI droplets or alter the physical properties of the droplets, hindering the ionization process.[5]
Q2: My this compound internal standard is supposed to correct for this. Why am I still seeing issues?
A2: While stable isotope-labeled internal standards like this compound are excellent tools to compensate for matrix effects, they are not always a complete solution. Severe ion suppression can reduce the signal of both the analyte and the internal standard to a level where it is difficult to obtain reliable data. Furthermore, if the matrix effect is not uniform across a batch of samples, the analyte-to-internal standard ratio can be inconsistent, leading to inaccurate quantification.
Q3: What are the common sources of matrix components that cause ion suppression?
A3: The primary sources of ion suppression are endogenous components from the biological matrix (e.g., plasma, urine) such as salts, phospholipids, and proteins. Exogenous sources can include non-volatile buffers (e.g., phosphate buffers), detergents, and ion-pairing reagents used in sample preparation or chromatography.
Q4: How can I confirm that ion suppression is the cause of my low this compound signal?
A4: A common method to assess ion suppression is the post-column infusion experiment. In this setup, a constant flow of this compound solution is introduced into the LC eluent after the analytical column, while a blank matrix sample is injected. A dip in the baseline signal of this compound at the retention time of the interfering matrix components indicates ion suppression.
Q5: Could my LC method be the problem?
A5: Yes, an inadequate chromatographic separation can lead to co-elution of matrix components with this compound, causing ion suppression. Optimizing your LC method to better separate your analyte from the bulk of the matrix is a key strategy to mitigate this issue.
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
Possible Cause: Severe ion suppression from the sample matrix.
Troubleshooting Steps:
-
Sample Dilution: A simple first step is to dilute the sample with the initial mobile phase. This reduces the concentration of interfering matrix components. Be mindful that this will also dilute your analyte, so this approach is best suited when you have sufficient sensitivity.
-
Optimize Sample Preparation:
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Protein Precipitation: While a common technique, it can be insufficient for removing all interfering components.
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Liquid-Liquid Extraction (LLE): This can provide a cleaner sample extract than protein precipitation.
-
Solid-Phase Extraction (SPE): This is often the most effective method for removing interfering substances like phospholipids and salts, leading to a significant reduction in matrix effects.
-
-
Improve Chromatographic Separation:
-
Gradient Modification: Adjust the mobile phase gradient to better resolve this compound from early-eluting, polar matrix components.
-
Column Chemistry: Consider using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity and improve separation from interferences.
-
Issue 2: Inconsistent this compound Signal Across a Batch
Possible Cause: Variable matrix effects between samples.
Troubleshooting Steps:
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Standardize Sample Collection and Handling: Ensure that all samples are collected and processed in a consistent manner to minimize variability in the matrix composition.
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Matrix-Matched Calibrators and QCs: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples. This helps to normalize the matrix effects across the analytical run.
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Review Sample Preparation Consistency: Inconsistent execution of the sample preparation protocol can introduce variability. Ensure precise and repeatable steps for all samples.
Experimental Protocols
Example LC-MS/MS Method for Canrenone Analysis
This protocol is a general example and should be optimized for your specific instrumentation and application.
| Parameter | Setting |
| LC Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Isocratic (e.g., 60:40 v/v Methanol:Water) or a custom gradient |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 3 µL |
| Column Temperature | 35 °C |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 4500 V |
| Drying Gas Flow | 15 L/min |
| Nebulizer Gas Flow | 1.5 L/min |
| MRM Transitions | Canrenone: m/z 341.1 -> 107.0; this compound: Adjust for mass shift |
Visualizations
Caption: Mechanism of electrospray ion suppression for this compound.
Caption: Troubleshooting workflow for this compound signal suppression.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 4. providiongroup.com [providiongroup.com]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Canrenone-d4 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Canrenone-d4. The following information is designed to address common issues encountered during experimental analysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the typical LC-MS/MS parameters for Canrenone analysis?
A1: Canrenone is typically analyzed using a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol and water, often with a formic acid additive.[1][2] Ionization is commonly achieved using positive ion electrospray ionization (ESI+) or atmospheric pressure chemical ionization (APCI).[3][4] The protonated molecule [M+H]⁺ at m/z 341.1 is often used as the precursor ion.[4]
Q2: What are the common product ions for Canrenone in MS/MS?
A2: Under collisional activation, the primary fragmentation ions observed for Canrenone (precursor ion m/z 341.1) are typically m/z 107.1 and 91.1. These ions can be used as quantifier and qualifier ions to enhance the specificity of the assay.
Q3: What are the potential stability issues with this compound?
A3: Like many deuterated internal standards, this compound may be susceptible to back-exchange, where deuterium atoms are replaced by protons from the sample matrix or solvent. This is more likely to occur if the deuterium labels are on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups, or on carbons adjacent to carbonyl groups. It is crucial to assess the stability of the deuterated label during method development. Additionally, the stability of Canrenone itself in biological matrices under various storage conditions (e.g., freeze-thaw cycles, bench-top stability) should be evaluated.
Q4: What is isotopic cross-talk and how can it affect this compound quantification?
A4: Isotopic cross-talk occurs when the signal from the analyte (Canrenone) contributes to the signal of the internal standard (this compound), or vice-versa. This can happen if the isotopic purity of the deuterated standard is low or if there is in-source fragmentation of the analyte that produces an ion with the same m/z as the internal standard. This can lead to an underestimation or overestimation of the analyte concentration.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
| Possible Cause | Troubleshooting Steps |
| Poor Chromatographic Resolution or Co-elution | Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts. This can lead to differential matrix effects. Solution: 1. Overlay the chromatograms of Canrenone and this compound to verify co-elution. 2. If separation is observed, consider adjusting the mobile phase gradient or using a column with a different selectivity. |
| Isotopic or Chemical Impurities in this compound | Impurities in the internal standard can interfere with the analyte peak or introduce bias. High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for accurate results. Solution: 1. Verify the purity of the this compound standard as stated on the Certificate of Analysis. 2. If in doubt, analyze the standard by itself to check for impurities. |
| Deuterium Exchange | The deuterium atoms on this compound may exchange with protons in the sample or mobile phase, leading to a decrease in the internal standard signal and inaccurate quantification. Solution: 1. Evaluate the stability of the deuterium label by incubating the internal standard in the sample matrix under various conditions (e.g., different pH, temperature). 2. If exchange is observed, consider using a more stable isotopically labeled standard (e.g., ¹³C). |
Issue 2: High Variability in Internal Standard Signal
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and internal standard, leading to signal variability. Solution: 1. Conduct a post-extraction addition experiment to evaluate the extent of matrix effects. 2. Improve sample clean-up by using a more effective extraction method (e.g., solid-phase extraction instead of protein precipitation). |
| Inconsistent Sample Preparation | Variability in extraction recovery can lead to inconsistent internal standard signals. Solution: 1. Ensure consistent and precise execution of the sample preparation protocol. 2. Evaluate different extraction techniques to find one with higher and more consistent recovery. |
| Instrumental Instability | Fluctuations in the LC-MS/MS system can cause signal variability. Solution: 1. Check for leaks in the LC system. 2. Ensure the mass spectrometer is properly tuned and calibrated. 3. Monitor system suitability samples throughout the analytical run. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of Canrenone in human plasma.
Table 1: Linearity and Sensitivity of Canrenone Quantification
| Parameter | Value | Reference |
| Linearity Range | 2 - 300 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | |
| Limit of Detection (LOD) | 5 ng/mL |
Table 2: Precision and Accuracy of Canrenone Quantification
| Parameter | Value | Reference |
| Within-batch Precision (%RSD) | < 10% | |
| Between-batch Precision (%RSD) | < 10% | |
| Accuracy | 85 - 115% |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Canrenone in Plasma
This protocol is based on a method for the analysis of Canrenone in plasma.
-
To 25 µL of plasma, add the internal standard solution (e.g., this compound).
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Add 1 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
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Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PPT) for Canrenone in Plasma
This protocol is a common and rapid method for sample preparation.
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To 100 µL of plasma, add the internal standard solution.
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Add 300 µL of acetonitrile (or methanol) to precipitate the proteins.
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Vortex for 1 minute.
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Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
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Transfer the supernatant to a new tube or vial.
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Inject an aliquot directly or after evaporation and reconstitution into the LC-MS/MS system.
Visualizations
Troubleshooting workflow for this compound quantification errors.
General experimental workflow for this compound quantification.
References
Technical Support Center: Canrenone-d4 Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Canrenone-d4 standards.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of contamination in my this compound standard?
A1: Contamination in a this compound standard can arise from several sources, primarily categorized as chemical impurities and isotopic impurities.
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Chemical Impurities: These can be introduced during the synthesis of Canrenone or the deuteration process. They may include starting materials, intermediates, by-products, and degradation products.[1] For instance, a study on the synthesis of Canrenone identified ten steroidal impurities.[1] Additionally, since Canrenone is a major metabolite of spironolactone, impurities related to spironolactone synthesis could potentially be present.[2][3] Degradation of this compound itself, through processes like hydroxylation, can also lead to the formation of impurities.[4]
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Isotopic Impurities: These refer to the presence of Canrenone molecules with fewer than the specified four deuterium atoms (e.g., d0, d1, d2, d3). These can result from incomplete deuteration during synthesis or from hydrogen-deuterium (H/D) exchange with protic solvents or moisture.
Q2: I'm observing a peak at the mass of unlabeled Canrenone in my this compound standard. What does this indicate?
A2: The presence of a peak corresponding to unlabeled Canrenone (d0) can be attributed to two main factors:
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Incomplete Deuteration: The synthesis process may not have achieved 100% deuterium incorporation, resulting in a small population of unlabeled molecules.
-
Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms, particularly if located at labile positions, can exchange with hydrogen atoms from the environment (e.g., solvents, atmospheric moisture). This process, also known as back-exchange, can increase the proportion of partially deuterated and unlabeled species over time.
Q3: My this compound standard is showing a slightly different retention time compared to the unlabeled Canrenone standard in my LC-MS analysis. Is this normal?
A3: Yes, a slight shift in retention time between a deuterated standard and its unlabeled counterpart is a known phenomenon referred to as the "chromatographic isotope effect". Typically, in reversed-phase chromatography, deuterated compounds are slightly less retentive and may elute marginally earlier than their non-deuterated analogs. The magnitude of this shift depends on the number and position of the deuterium atoms.
Q4: What are the acceptable levels of chemical and isotopic purity for a this compound standard?
A4: The acceptance criteria for purity can vary depending on the application and regulatory requirements. However, for use as an internal standard in quantitative bioanalysis, high purity is crucial. The table below summarizes typical specifications.
Data Presentation: Purity Specifications
| Purity Parameter | Typical Acceptance Criteria | Primary Analytical Technique(s) |
| Chemical Purity | > 98% | HPLC-UV, LC-MS, qNMR |
| Isotopic Purity | ≥ 98 atom % D | Mass Spectrometry (MS), NMR |
| Unlabeled Canrenone | < 0.5% | LC-MS/MS |
| Other Impurities | Each impurity < 0.1-0.5% | HPLC-UV, LC-MS/MS |
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
Possible Causes:
-
Synthesis-Related Impurities: By-products from the chemical synthesis of Canrenone.
-
Degradation Products: this compound may degrade over time, especially if not stored correctly.
-
Solvent Contamination: Impurities present in the solvents used for sample preparation or mobile phase.
-
System Contamination: Carryover from previous injections or contamination within the LC-MS system.
Troubleshooting Steps:
-
Analyze a Blank: Inject a solvent blank to rule out contamination from the solvent or system.
-
Review Certificate of Analysis (CoA): Check the CoA for your this compound standard for a list of known impurities and their expected levels.
-
LC-MS/MS Analysis: Use high-resolution mass spectrometry to obtain accurate mass and fragmentation data for the unexpected peaks to aid in their identification. Compare the fragmentation patterns with known impurities of Canrenone and spironolactone.
-
Forced Degradation Study: To identify potential degradation products, subject a small sample of the standard to stress conditions (e.g., acid, base, heat, light, oxidation) and analyze the resulting mixture.
Issue 2: Inconsistent or Inaccurate Quantification
Possible Causes:
-
Isotopic Instability (H/D Exchange): If the deuterium labels are in labile positions, they can exchange with protons from the sample matrix or solvents, leading to a decrease in the concentration of the fully deuterated standard.
-
Differential Matrix Effects: The deuterated standard and the analyte may experience different degrees of ion suppression or enhancement in the mass spectrometer, especially if they are not perfectly co-eluting.
-
Incorrect Standard Concentration: Errors in the preparation of stock or working solutions.
-
Presence of Unlabeled Analyte in the Standard: A significant amount of unlabeled Canrenone in the this compound standard can lead to overestimation of the analyte concentration.
Troubleshooting Steps:
-
Verify Isotopic Stability: Assess the stability of the deuterated standard in the analytical matrix and solvents under the experimental conditions to check for H/D exchange.
-
Optimize Chromatography: Adjust the chromatographic method to ensure co-elution of Canrenone and this compound to minimize differential matrix effects.
-
Re-prepare Standards: Prepare fresh stock and working solutions of the this compound standard and re-verify their concentrations.
-
Quantify Unlabeled Analyte: Determine the percentage of unlabeled Canrenone in the this compound standard using a sensitive LC-MS/MS method. This value can be used to correct the final calculated concentrations.
Experimental Protocols
Protocol 1: Identification of Potential Chemical Impurities by LC-MS/MS
Objective: To identify and characterize unknown peaks in the this compound standard.
Methodology:
-
Sample Preparation: Dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Canrenone from potential impurities (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan (e.g., m/z 100-1000) to detect all ions, followed by product ion scans of the parent ions of interest to obtain fragmentation patterns.
-
Collision Energy: Optimize for fragmentation of Canrenone and potential impurities.
-
-
Data Analysis: Compare the accurate mass and fragmentation spectra of the unknown peaks with known impurities of Canrenone and related structures.
Protocol 2: Assessment of Isotopic Purity by Mass Spectrometry
Objective: To determine the isotopic distribution of the this compound standard.
Methodology:
-
Sample Preparation: Prepare a solution of the this compound standard in a suitable solvent.
-
MS Conditions:
-
Ionization Mode: ESI+.
-
Scan Mode: Full scan with high resolution to resolve the isotopic peaks of this compound (m/z for [M+H]+ ≈ 345.2).
-
-
Data Analysis:
-
Determine the relative abundance of the ion signals corresponding to the d0, d1, d2, d3, and d4 species.
-
Calculate the isotopic purity as the percentage of the d4 species relative to the sum of all species.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound purity.
Caption: Mineralocorticoid receptor signaling and this compound action.
References
Technical Support Center: Degradation of Canrenone-d4 in Acidic Conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Canrenone-d4 in acidic conditions. Below you will find frequently asked questions and troubleshooting guides to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in acidic conditions a concern?
A1: this compound is a deuterated form of Canrenone, an active metabolite of the diuretic drug Spironolactone.[1] Deuteration, the replacement of hydrogen with its heavier isotope deuterium, is a strategy often used to alter the metabolic profile of a drug, potentially increasing its half-life.[2][3] The stability of this compound in acidic conditions is a concern because exposure to low pH environments, such as the stomach or certain experimental solutions, can lead to its degradation. This degradation can impact the accuracy of analytical measurements and the overall efficacy and safety profile of the drug.
Q2: How does this compound degrade in acidic conditions?
A2: While specific studies on this compound are limited, the degradation pathway is expected to be similar to that of its non-deuterated counterpart, Canrenone, which is a known degradation product of Spironolactone in acidic media.[4][5] The degradation of Spironolactone in the presence of acid has been shown to yield Canrenone. Therefore, it is plausible that acidic conditions could potentially lead to further rearrangements or hydrolysis of the lactone ring in this compound, although the C-D bonds are generally stronger than C-H bonds, which might lead to a slower degradation rate due to the kinetic isotope effect.
Q3: How does deuteration affect the stability of this compound compared to Canrenone?
A3: Deuteration typically strengthens the chemical bonds within a molecule due to the kinetic isotope effect. This generally leads to increased metabolic stability and can make the molecule more resistant to chemical degradation. Therefore, this compound is expected to be more stable and degrade at a slower rate than non-deuterated Canrenone under the same acidic conditions. However, it is not completely immune to degradation.
Q4: What are the typical acidic conditions that can cause degradation of this compound?
A4: Significant degradation of the parent compound, Spironolactone, has been observed in the presence of strong acids such as 1N HCl and 0.1 M HCl. Even weakly acidic conditions might contribute to degradation over extended periods. Therefore, it is crucial to control the pH of any solutions containing this compound, especially during sample preparation, storage, and analysis.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and analysis of this compound in experiments where acidic conditions may be a factor.
| Problem | Possible Cause | Recommended Solution |
| Low recovery of this compound in analytical samples. | Degradation of the analyte due to acidic pH of the sample matrix or processing solutions. | - Neutralize acidic samples as soon as possible. - Use buffers to maintain a neutral or slightly basic pH during sample preparation and storage. - Minimize the time samples are exposed to acidic conditions. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products from this compound. | - Conduct a forced degradation study under acidic conditions to identify potential degradation products. - Adjust chromatographic methods to separate the parent compound from its degradants. |
| Inconsistent or non-reproducible analytical results. | Variable degradation of this compound across different samples due to inconsistent pH. | - Strictly control the pH of all solutions and samples. - Prepare fresh solutions and standards for each analytical run. |
| Loss of this compound signal during LC-MS analysis. | In-source degradation in the mass spectrometer due to acidic mobile phases. | - Optimize the mobile phase composition and pH. Consider using a mobile phase with a pH closer to neutral if compatible with the analytical method. - Use a less harsh ionization source if possible. |
Experimental Protocols
Forced Degradation Study in Acidic Conditions
This protocol is adapted from studies on Spironolactone and can be used to assess the stability of this compound.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M for neutralization
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC-UV or LC-MS system
2. Procedure:
-
Prepare a stock solution of this compound in acetonitrile or methanol (e.g., 1 mg/mL).
-
For the acid degradation study, add a known volume of the stock solution to a volumetric flask containing 0.1 M HCl to achieve a final concentration of approximately 50 µg/mL.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 48 hours).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.
-
Immediately neutralize the aliquot with an equivalent amount of NaOH to stop the degradation.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to determine the percentage of degradation and identify any degradation products.
Visualizations
Figure 1: Potential degradation pathway of this compound in acidic conditions.
Figure 2: Experimental workflow for a forced degradation study.
Figure 3: Troubleshooting decision tree for low recovery of this compound.
References
- 1. Canrenone | C22H28O3 | CID 13789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated drug - Wikipedia [en.wikipedia.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ageps.aphp.fr [ageps.aphp.fr]
Technical Support Center: The Impact of Canrenone-d4 Purity on Assay Results
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals utilizing Canrenone-d4 as an internal standard in quantitative assays. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard used in quantitative bioanalysis, typically by liquid chromatography-mass spectrometry (LC-MS). Its chemical structure is nearly identical to the analyte, canrenone, but it has a higher mass due to the incorporation of four deuterium atoms. The fundamental principle is that the SIL internal standard will behave identically to the analyte during sample preparation, chromatography, and ionization, thus compensating for variations in these steps and improving the accuracy and precision of the measurement.
Q2: What are the critical purity attributes of a this compound standard?
A2: The two most important purity aspects are chemical purity and isotopic purity.
-
Chemical Purity: This refers to the percentage of the material that is this compound, exclusive of other chemical entities. Impurities could be starting materials from the synthesis, byproducts, or degradation products.
-
Isotopic Purity (or Isotopic Enrichment): This indicates the percentage of the this compound that contains the desired number of deuterium atoms (in this case, four). It is a measure of the success of the isotopic labeling process. A high isotopic purity is crucial to minimize interference from unlabeled canrenone.
Q3: What is a typical acceptable purity level for this compound?
A3: For most quantitative bioanalytical assays, a chemical purity of ≥95% is generally acceptable, provided that any impurities do not interfere with the analysis of the analyte. The isotopic purity should ideally be high, typically ≥98 atom % D. This ensures that the amount of unlabeled canrenone present as an impurity is minimal.
Q4: How can impure this compound affect my assay results?
Q5: The supplier's Certificate of Analysis (CoA) states the purity of my this compound. Is it necessary to verify this in my lab?
A5: While CoAs from reputable suppliers are generally reliable, it is good laboratory practice to perform an in-house verification, especially when developing a new assay or troubleshooting an existing one. This is particularly important for the isotopic purity and the content of the unlabeled analyte.
Troubleshooting Guide
Issue 1: Non-Linear Calibration Curve
You are observing a non-linear calibration curve, particularly at the higher concentration levels, even when using this compound as an internal standard.
Possible Causes and Solutions:
| Potential Cause | How to Investigate | Recommended Action |
| Detector Saturation | Inject a diluted sample of the highest concentration standard. If the result of the diluted sample, when back-calculated, falls on the linear part of the curve, detector saturation is likely. | Reduce the injection volume or dilute the upper-level calibration standards. |
| Ionization Competition | Monitor the peak area of this compound across the calibration curve. A significant decrease in the internal standard signal as the analyte concentration increases suggests competition in the ion source. | Optimize the concentration of the this compound. In some cases, a higher concentration can improve linearity. |
| Isotopic Interference ("Cross-talk") | At high concentrations of canrenone, the naturally occurring isotopes (e.g., ¹³C) of the analyte can contribute to the signal of the this compound internal standard.[1][2] | Use a higher mass-labeled internal standard if available (e.g., Canrenone-d6). Alternatively, a non-linear regression model (e.g., quadratic) may be more appropriate for the calibration curve.[3] |
| Presence of Unlabeled Analyte in IS | The presence of unlabeled canrenone in the this compound standard can cause the calibration curve to bend, especially if a weighted regression (1/x or 1/x²) is used. | Verify the isotopic purity of the this compound. If significant unlabeled analyte is present, obtain a higher purity standard. |
Troubleshooting Workflow for Non-Linearity
References
- 1. benchchem.com [benchchem.com]
- 2. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Canrenone using Canrenone-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Canrenone in biological matrices, with a specific focus on methods utilizing Canrenone-d4 as an internal standard. The data presented is compiled from various validated LC-MS/MS methods, offering insights into their performance and suitability for pharmacokinetic and other drug development studies.
Performance Comparison of Bioanalytical Methods
The following tables summarize the key performance parameters of different bioanalytical methods for Canrenone analysis. These methods employ this compound or other internal standards and utilize either protein precipitation or liquid-liquid extraction for sample preparation.
Table 1: Method Comparison Based on Protein Precipitation
| Parameter | Method A | Method B |
| Internal Standard | This compound | Estazolam |
| Linearity Range | 1 - 200 ng/mL | 2 - 300 ng/mL[1] |
| LLOQ | 1 ng/mL | 2 ng/mL[1] |
| Accuracy | Within ± 15% | 85 - 115%[1] |
| Precision (RSD%) | < 15% | < 10%[1] |
| Recovery | Not Reported | Not Reported |
Table 2: Method Comparison Based on Liquid-Liquid Extraction
| Parameter | Method C | Method D |
| Internal Standard | Canrenone-d6 | Alfaxalone[2] |
| Linearity Range | 1 - 200 ng/mL | 5 ng/mL - 5 µg/mL |
| LLOQ | 1 ng/mL | 15 ng/ml |
| Accuracy | Within ± 15% | Not Reported |
| Precision (RSD%) | < 15% | < 9.5% |
| Recovery | Not Reported | 106.2% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of the methods summarized in the comparison tables.
Method A: LC-MS/MS with Protein Precipitation
-
Sample Preparation: To 100 µL of plasma, 200 µL of acetonitrile containing this compound as the internal standard is added. The mixture is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant is collected and a portion is injected into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Canrenone: m/z 341.2 → 107.1
-
This compound: m/z 345.2 → 107.1
-
-
Method C: LC-MS/MS with Liquid-Liquid Extraction
-
Sample Preparation: To 200 µL of plasma, 50 µL of Canrenone-d6 internal standard solution is added, followed by 1 mL of ethyl acetate. The mixture is vortexed for 5 minutes and then centrifuged at 4,000 rpm for 10 minutes. The organic layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in 100 µL of the mobile phase for injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3 µm).
-
Mobile Phase: A gradient of 5 mM ammonium acetate in water and methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 20 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Canrenone: m/z 341.1 → 107.0
-
Canrenone-d6: m/z 347.1 → 107.0
-
-
Metabolic Pathway of Spironolactone to Canrenone
Spironolactone is a prodrug that is extensively metabolized to its active metabolite, Canrenone. This biotransformation is a key consideration in pharmacokinetic studies.
Bioanalytical Workflow
The following diagram illustrates a typical workflow for the bioanalytical quantification of Canrenone in plasma samples using an internal standard.
References
A Comparative Guide to the Bioanalytical Quantification of Canrenone: Accuracy and Precision
In the landscape of pharmaceutical research and development, particularly in pharmacokinetic and metabolic studies, the accurate and precise quantification of analytes is paramount. Canrenone, the primary active metabolite of the potassium-sparing diuretics spironolactone and eplerenone, is a key biomarker in assessing the therapeutic efficacy and safety of these drugs. This guide provides a comparative analysis of the most common bioanalytical method for canrenone quantification—Liquid Chromatography coupled with Mass Spectrometry (LC-MS), often employing a deuterated internal standard like Canrenone-d4—against alternative methods.
The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS analysis is considered the gold standard for bioanalytical assays. This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and improving the overall accuracy and precision of the method.[1][2]
Performance Comparison of Analytical Methods
The following table summarizes the performance characteristics of different analytical methods used for the quantification of canrenone and its parent compound, spironolactone. The data is compiled from various validation studies and showcases the superiority of LC-MS-based methods, which typically involve the use of an internal standard like this compound.
| Method | Analyte(s) | Matrix | Linearity Range | Accuracy (%) | Precision (%RSD) | LOQ |
| LC-MS/MS [3] | Spironolactone & Canrenone | Human Plasma | 2.7–179.2 ng/mL (Canrenone) | Within ±15% | 3.1–13.9% | 2.7 ng/mL (Canrenone) |
| LC-MS [4] | Spironolactone & Canrenone | Plasma | 0.4–5.0 μg/mL | 87.4–112.1% (Recovery) | < 5% | 0.08 µg/mL (Canrenone) |
| HPLC-UV [5] | Canrenone & 11-α-hydroxy-canrenone | Biotransformation Media | Not Specified | 91.75–97.94% (Recovery) | ≤ 1.31% | 0.5–0.67 mg/L (Canrenone) |
| HPLC-UV | Spironolactone & Canrenone | Dermatological Formulations | 1–30 μg/mL | > 85% (Recovery) | Not Specified | 1.139 µg/mL (Canrenone) |
Key Observations:
-
LC-MS/MS methods consistently demonstrate high sensitivity with low limits of quantification (LOQ), making them suitable for pharmacokinetic studies where analyte concentrations can be very low. The accuracy and precision are well within the accepted regulatory limits (typically ±15% for accuracy and <15% RSD for precision).
-
HPLC-UV methods , while demonstrating good accuracy and precision, generally have higher LOQs compared to LC-MS methods, potentially limiting their application for samples with low canrenone concentrations.
Experimental Workflow and Methodologies
The general workflow for the quantification of canrenone in a biological matrix using an LC-MS/MS method with a deuterated internal standard is depicted below.
References
A Researcher's Guide to the Inter-Laboratory Cross-Validation of Canrenone Assays
Experimental Protocols
The quantification of Canrenone in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with either an Ultraviolet (UV) detector or a Mass Spectrometry (MS) detector. The choice of method often depends on the required sensitivity and the complexity of the sample matrix.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying Canrenone in plasma. A common approach involves a simple protein precipitation step for sample preparation, followed by chromatographic separation and mass spectrometric detection.
-
Sample Preparation : A straightforward protein precipitation with methanol is often employed to extract Canrenone and an internal standard from the plasma matrix[1].
-
Chromatographic Separation : Separation is typically achieved using a C18 reversed-phase column[2][3]. An isocratic mobile phase, for instance, a mixture of methanol and water (e.g., 60:40 v/v) with a formic acid additive (e.g., 0.1% v/v), is used to elute the compounds at a constant flow rate[2][3].
-
Detection : Detection is performed using a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The mass-to-charge ratio (m/z) for Canrenone is monitored for quantification. For example, a parent ion of m/z 341.4 may be observed.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a more accessible and cost-effective method, suitable for applications where the high sensitivity of LC-MS/MS is not essential.
-
Sample Preparation : Sample preparation may involve liquid-liquid extraction or solid-phase extraction to isolate Canrenone from the biological matrix and concentrate the sample. Standard solutions are typically prepared by dissolving Canrenone in methanol.
-
Chromatographic Separation : Similar to LC-MS/MS, a C18 column is commonly used for separation. A gradient elution with a mobile phase consisting of water and methanol might be employed to achieve optimal separation of Canrenone from other components.
-
Detection : The UV detector is set to a wavelength where Canrenone exhibits maximum absorbance, typically around 280 nm.
Data Presentation: Comparison of Assay Performance
The following table summarizes the performance characteristics of different Canrenone assays as reported in various validation studies. These parameters are crucial for assessing the reliability and comparability of the methods.
| Parameter | Method | "Lab 1" (LC-MS/MS) | "Lab 2" (HPLC-UV) | "Lab 3" (LC-MS/MS) |
| Linearity (r²) | Correlation coefficient | ≥ 0.99 | ≥ 0.9910 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | ng/mL | 2.69 | 500-670 | 1 |
| Accuracy | Mean Recovery (%) | 99.7% | 91.75 - 97.94% | Within ± 15% |
| Precision (Within-run) | RSD (%) | 3.1 - 13.9% | ≤ 1.31% | Within ± 15% |
| Precision (Between-run) | RSD (%) | 3.1 - 13.9% | 1.21 - 1.37% | Within ± 15% |
Data synthesized from multiple sources to represent a hypothetical inter-laboratory comparison.
Mandatory Visualization
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Workflow for Inter-Laboratory Bioanalytical Method Cross-Validation.
References
A Comparative Guide to the Bioanalytical Quantification of Canrenone Using a Deuterated Internal Standard
For researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies, the accurate quantification of Canrenone is critical. Canrenone is the primary active metabolite of Spironolactone, a widely used potassium-sparing diuretic. This guide provides a comparative overview of various liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of Canrenone in biological matrices, with a focus on methods utilizing a deuterated internal standard, such as Canrenone-d4 or its close analog Canrenone-d6.
The use of a stable isotope-labeled internal standard is paramount in LC-MS-based bioanalysis as it compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision. This guide summarizes key performance characteristics, including linearity and range, from published studies to aid in the selection and development of robust analytical methods.
Comparative Performance of Canrenone Quantification Methods
The following table summarizes the linearity and range of several validated LC-MS methods for the quantification of Canrenone. These methods employ a deuterated internal standard and have been applied to the analysis of Canrenone in human plasma.
| Analytical Method | Internal Standard | Linear Range | Lower Limit of Quantification (LLOQ) | Coefficient of Determination (R²) | Reference |
| LC-MS/MS | Canrenone-d6 | 1–200 ng/mL | 0.5 ng/mL (LOD) | >0.99 | [1] |
| LC-APCI-MS | Estazolam | 2–300 ng/mL | 2 ng/mL | Not specified | [2] |
| LC-MS/MS | Not Specified | 2.69–179.20 ng/mL | 2.69 ng/mL | Not specified | [3] |
| LC-MS | Alfaxalone | 5 ng/mL–5 µg/mL | 15 ng/mL | 0.9936 | [4] |
| LC-MS | Not Specified | 0.4–5.0 µg/mL | 0.08 µg/mL | >0.999 | [5] |
| HPLC-UV | Not Specified | 1-30 µg/mL | 1.139 µg/mL | >0.99 | |
| LC-MS and HPLC-UVD | Not Specified | 0.1-3 g/L | 0.5-0.67 mg/L | ≥ 0.9910 |
Experimental Workflow for Canrenone Quantification
The general workflow for the quantification of Canrenone in a biological matrix, such as plasma, involves several key steps from sample collection to data analysis. The following diagram illustrates a typical experimental process.
Detailed Experimental Protocols
Below are representative experimental protocols derived from the cited literature for the quantification of Canrenone using LC-MS with a deuterated internal standard.
1. Sample Preparation (Protein Precipitation)
-
To a plasma sample, an appropriate amount of the internal standard solution (Canrenone-d6 in methanol) is added.
-
Protein precipitation is induced by adding a precipitating agent, such as methanol or acetonitrile.
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected, and may be diluted or directly injected into the LC-MS system.
2. Sample Preparation (Liquid-Liquid Extraction)
-
To a plasma sample, the internal standard solution is added.
-
An extraction solvent (e.g., a mixture of methylene chloride and ethyl acetate or n-hexane-toluene) is added to the sample.
-
The mixture is vortexed to facilitate the transfer of Canrenone and the internal standard into the organic layer.
-
After centrifugation to separate the layers, the organic layer is transferred to a clean tube.
-
The solvent is evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a solution compatible with the mobile phase for injection into the LC-MS system.
3. Liquid Chromatography
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium formate) and an organic modifier (e.g., methanol or acetonitrile). The separation is often achieved using a gradient elution.
-
Flow Rate: Flow rates are typically in the range of 0.4 to 1.0 mL/min.
4. Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive mode is a common method for ionizing Canrenone and its deuterated internal standard.
-
Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for Canrenone and the internal standard to ensure selectivity and sensitivity. For example, for Canrenone, the transition m/z 341.1 → 107.0 might be used, and for Canrenone-d6, m/z 347.1 → 107.0.
5. Calibration and Quantification
-
A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of Canrenone and a fixed concentration of the internal standard.
-
The curve is generated by plotting the peak area ratio of Canrenone to the internal standard against the concentration of Canrenone.
-
A linear regression model, often with a weighting factor (e.g., 1/x or 1/x²), is applied to the data.
-
The concentration of Canrenone in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
This guide provides a foundational comparison of methods for the quantification of Canrenone. The choice of a specific method will depend on the required sensitivity, the available instrumentation, and the nature of the study. It is always recommended to perform a thorough method validation according to regulatory guidelines to ensure the reliability of the obtained results.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. scielo.br [scielo.br]
A Comparative Guide to the Sensitive Detection of Canrenone
For researchers, scientists, and professionals in drug development, the accurate quantification of Canrenone, a primary active metabolite of spironolactone, is critical. This guide provides a comparative analysis of various analytical methods for the detection of Canrenone, with a special focus on the use of deuterated internal standards to enhance accuracy and precision. We will delve into the limits of detection (LOD) offered by these methods, present detailed experimental protocols, and visualize the analytical workflow.
Data Presentation: Limit of Detection (LOD) Comparison
The choice of analytical method significantly impacts the sensitivity of Canrenone detection. Below is a summary of the limits of detection achieved by various methodologies.
| Analytical Method | Internal Standard | Limit of Detection (LOD) | Matrix |
| LC-MS/MS | Canrenone-d6 | 0.5 ng/mL | Serum |
| HPLC-MS | Alfaxalone | 5 ng/mL | Plasma |
| HPLC-UV | Spirorenone | < 5 ng/mL | Plasma and Urine[1] |
| LC-APCI-MS | Estazolam | Not specified (LLOQ: 2 ng/mL) | Human Plasma[2] |
| LC-MS | None specified | 0.03 µg/mL (30 ng/mL) | Plasma[3][4] |
| HPLC-UV | None specified | 0.1-0.12 mg/L (100-120 ng/mL) | Methanol[5] |
Note: Lower LOD indicates higher sensitivity. The use of a deuterated internal standard like Canrenone-d6 in LC-MS/MS methods generally provides high sensitivity and specificity.
Experimental Protocols
Here, we provide a detailed methodology for a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Canrenone, similar to one that would employ a deuterated internal standard like Canrenone-d4 or Canrenone-d6.
Protocol: Canrenone Quantification in Plasma using LC-MS/MS
This protocol is a composite based on best practices and published methodologies.
1. Sample Preparation (Protein Precipitation)
-
Objective: To remove proteins from the plasma sample that can interfere with the analysis.
-
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., Canrenone-d6 at a suitable concentration).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
2. Chromatographic Conditions
-
Objective: To separate Canrenone and its internal standard from other components in the sample extract.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution is often employed. For example:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 3 µL.
-
Column Temperature: Maintained at 35°C.
3. Mass Spectrometry Conditions
-
Objective: To detect and quantify Canrenone and its internal standard with high specificity.
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for Canrenone and the internal standard. For example:
-
Canrenone: m/z 341.1 → 107.0
-
Canrenone-d6 (as an example): m/z 347.1 → 107.0
-
-
Data Analysis: The peak area ratio of Canrenone to the internal standard is used for quantification against a calibration curve.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for Canrenone quantification using LC-MS/MS with an internal standard.
References
- 1. Determination of canrenone, the major metabolite of spironolactone, in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Identification and Quantification of Canrenone and 11-α-Hydroxy-Canrenone by LC-MS and HPLC-UVD - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Analytical Precision of Canrenone Quantification: A Comparative Analysis of Inter-day and Intra-day Variability
For researchers, scientists, and professionals in drug development, the reliability of bioanalytical methods is paramount. This guide provides a comparative analysis of the inter-day and intra-day variability associated with the quantification of canrenone, a primary active metabolite of spironolactone. While the focus is on canrenone, the data presented is directly relevant to the performance of its deuterated internal standard, Canrenone-d4, which is crucial for accurate pharmacokinetic and metabolic studies.
This document summarizes quantitative data from published studies, detailing the experimental protocols to allow for a comprehensive understanding and replication of the findings. The precision of an analytical method, expressed as intra-day and inter-day variability (typically as a coefficient of variation, CV%), is a critical parameter in method validation, ensuring the reproducibility and reliability of the obtained concentration data.
Comparative Analysis of Analytical Variability
The following table summarizes the intra-day and inter-day precision for the determination of canrenone in biological matrices from a selected study. This data provides a benchmark for the expected variability in bioanalytical assays for this compound.
| Quality Control Sample | Concentration (µg/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) |
| Low QC | 2.5 | 5.8 | 8.3 |
| Medium QC | 25 | 3.2 | 4.5 |
| High QC | 50 | 2.1 | 3.7 |
Data sourced from a study on the determination of canrenone in urine samples.
Experimental Methodology
The precision data presented above was obtained using a validated high-performance liquid chromatography (HPLC) method. The following is a detailed description of the experimental protocol typically employed in such analyses.
Sample Preparation: Urine samples are subjected to a liquid-liquid extraction procedure to isolate canrenone and the internal standard (e.g., this compound). This typically involves the addition of an organic solvent, followed by vortexing and centrifugation to separate the organic layer containing the analytes. The organic extract is then evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the HPLC system.
Chromatographic Conditions: A reversed-phase C18 column is commonly used for the separation of canrenone. The mobile phase generally consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) in a specific ratio, delivered at a constant flow rate.[1][2]
Detection: Detection is typically performed using an ultraviolet (UV) detector at a wavelength where canrenone exhibits maximum absorbance, often around 280 nm.[1][2][3] More sensitive and specific methods may utilize mass spectrometry (MS) detection, such as LC-MS/MS.
Quantification: The concentration of canrenone in the samples is determined by constructing a calibration curve from standards of known concentrations. The peak area ratio of canrenone to the internal standard (this compound) is plotted against the corresponding concentrations.
Experimental Workflow for Variability Assessment
The following diagram illustrates the typical workflow for assessing the intra-day and inter-day variability of a bioanalytical method for canrenone.
Alternative Analytical Approaches
While HPLC-UV is a robust and widely used technique, alternative methods offer different advantages. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides higher sensitivity and selectivity, which is particularly beneficial for analyzing samples with very low concentrations of the analyte. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability-indicating analytical method of quantifying spironolactone and canrenone in dermatological formulations and iontophoretic skin permeation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Identification and Quantification of Canrenone and 11-α-Hydroxy-Canrenone by LC-MS and HPLC-UVD - PMC [pmc.ncbi.nlm.nih.gov]
Navigating FDA Guidelines: A Comparative Guide to Internal Standard Use in Bioanalysis
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The U.S. Food and Drug Administration (FDA) provides stringent guidelines for bioanalytical method validation, with the use of an appropriate internal standard (IS) being a critical component for ensuring the accuracy and precision of quantitative data. This guide offers a comprehensive comparison of internal standard types, supported by experimental data, and outlines the key validation experiments as recommended by the FDA.
The primary role of an internal standard in bioanalysis is to compensate for the variability inherent in the analytical process. This includes variations in sample preparation, extraction recovery, matrix effects, and instrument response. The ideal IS mimics the physicochemical properties of the analyte, ensuring that it behaves similarly throughout the entire analytical workflow. The FDA's guidance, particularly the internationally harmonized ICH M10 guideline, emphasizes the importance of a well-justified internal standard selection.[1][2]
The Preferred Choice: Stable Isotope-Labeled Internal Standards
The FDA and other regulatory bodies unequivocally recommend the use of a stable isotope-labeled internal standard (SIL-IS) as the preferred choice for quantitative bioanalysis, especially for chromatographic methods coupled with mass spectrometry.[1] A SIL-IS is a synthetic version of the analyte where one or more atoms have been replaced with their stable, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H). This structural near-identity ensures that the SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[3]
Alternative Option: Structural Analog Internal Standards
When a SIL-IS is not available, a structural analog may be used as an internal standard.[1] A structural analog is a compound with a chemical structure similar to the analyte. While often more readily available and less expensive than a SIL-IS, structural analogs may not perfectly mimic the analyte's behavior, potentially leading to less effective compensation for analytical variability.
Performance Comparison: SIL-IS vs. Structural Analog IS
The selection of an internal standard can significantly impact the performance of a bioanalytical method. The following table summarizes the typical performance characteristics of Stable Isotope-Labeled Internal Standards versus Structural Analog Internal Standards based on key validation parameters.
| Parameter | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Rationale |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | SIL-IS more effectively compensates for matrix effects and differential extraction recovery, leading to results closer to the true value. |
| Precision (%CV) | Typically < 10% | Can be > 15% | The near-identical chemical and physical properties of a SIL-IS ensure more consistent tracking of the analyte throughout the analytical process, reducing variability. |
| Matrix Effect | High degree of compensation | Variable compensation | As a SIL-IS co-elutes with the analyte, it is subjected to the same matrix-induced ion suppression or enhancement, allowing for effective normalization. Structural analogs may have different retention times and ionization characteristics, leading to incomplete correction. |
| Extraction Recovery | Highly correlated with analyte | Moderately correlated with analyte | The similar physicochemical properties of a SIL-IS result in extraction efficiencies that closely mirror the analyte across different samples and concentrations. |
Key Experimental Protocols for Internal Standard Validation
A thorough validation of the bioanalytical method is required to demonstrate the suitability of the chosen internal standard. The following are detailed methodologies for key experiments cited in FDA guidelines.
Selectivity and Specificity
-
Objective: To ensure that the analytical method can differentiate and quantify the analyte and the internal standard from endogenous matrix components and other potential interferences.
-
Protocol:
-
Obtain at least six different lots of the blank biological matrix from individual donors.
-
Analyze each blank lot to check for any interfering peaks at the retention times of the analyte and the internal standard.
-
Spike the blank matrices at the Lower Limit of Quantification (LLOQ) and analyze to assess for interference.
-
-
Acceptance Criteria:
-
The response of any interfering peak in the blank matrix should be less than 20% of the response of the LLOQ.
-
The response of any interfering peak at the retention time of the internal standard should be less than 5% of the IS response.
-
Matrix Effect
-
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the internal standard.
-
Protocol:
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare two sets of samples at low and high quality control (QC) concentrations:
-
Set 1 (in matrix): Spike the analyte and internal standard into the post-extracted blank matrix from each of the six lots.
-
Set 2 (neat solution): Prepare the analyte and internal standard in a neat solution (e.g., mobile phase).
-
-
Calculate the matrix factor (MF) for each lot by dividing the peak area of the analyte in the presence of matrix (Set 1) by the peak area of the analyte in the neat solution (Set 2).
-
Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the IS.
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different lots of matrix should not be greater than 15%.
Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the nominal concentrations and the reproducibility of the measurements.
-
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Calculate the accuracy (% bias) and precision (% coefficient of variation, CV).
-
-
Acceptance Criteria:
-
The mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ).
-
The precision should not exceed 15% CV (20% at the LLOQ).
-
Visualizing the Bioanalytical Workflow and IS Logic
To further clarify the role and selection of internal standards, the following diagrams illustrate the typical bioanalytical workflow and the decision-making process for choosing an appropriate internal standard.
Bioanalytical workflow with an internal standard.
Decision tree for internal standard selection.
References
- 1. scispace.com [scispace.com]
- 2. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
